molecular formula C27H50O6 B13739404 Glyceryl tri(octanoate-8,8,8-D3)

Glyceryl tri(octanoate-8,8,8-D3)

Cat. No.: B13739404
M. Wt: 479.7 g/mol
InChI Key: VLPFTAMPNXLGLX-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glyceryl tri(octanoate-8,8,8-D3) is a useful research compound. Its molecular formula is C27H50O6 and its molecular weight is 479.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glyceryl tri(octanoate-8,8,8-D3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glyceryl tri(octanoate-8,8,8-D3) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H50O6

Molecular Weight

479.7 g/mol

IUPAC Name

2,3-bis(8,8,8-trideuteriooctanoyloxy)propyl 8,8,8-trideuteriooctanoate

InChI

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i1D3,2D3,3D3

InChI Key

VLPFTAMPNXLGLX-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCC(=O)OCC(COC(=O)CCCCCCC([2H])([2H])[2H])OC(=O)CCCCCCC([2H])([2H])[2H]

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Glyceryl tri(octanoate-8,8,8-D3): A Precise Tool for Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Stable Isotopes in Modern Research

In the landscape of modern scientific inquiry, particularly within the realms of drug development, metabolomics, and nutritional science, the demand for analytical precision is paramount. Glyceryl tri(octanoate-8,8,8-D3) emerges as a critical tool in meeting this demand. It is a stable isotope-labeled analogue of Glyceryl trioctanoate, a naturally occurring triglyceride. This guide provides a comprehensive overview of its chemical nature, synthesis, and, most importantly, its applications as a high-fidelity internal standard for mass spectrometry and as a metabolic tracer. The strategic placement of three deuterium atoms on the terminal methyl group of each octanoate chain provides a stable, non-radioactive label that is fundamental to its utility in quantitative and metabolic studies.

Core Chemical and Physical Characteristics

Glyceryl tri(octanoate-8,8,8-D3) is structurally identical to its non-labeled counterpart, Glyceryl trioctanoate, with the exception of the isotopic substitution at the terminal carbon of the fatty acid chains. This subtle yet significant modification results in a precise mass shift, which is the cornerstone of its analytical applications. The physical and chemical properties of the deuterated compound are largely governed by the parent molecule.

PropertyValueSource(s)
Chemical Formula C27H41D9O6Inferred
Molecular Weight ~479.7 g/mol [1]
Appearance Colorless to pale-yellow oily liquid[2]
Boiling Point 233 °C at 1 mmHg (for non-labeled)[2]
Density ~0.956 g/mL at 20 °C (for non-labeled)[2]
Solubility Insoluble in water; miscible with most organic solvents[2]
Storage Temperature 2-8°C[3]

Note: The molecular weight is increased by approximately 9 Da compared to the non-labeled version due to the nine deuterium atoms.

Synthesis and Isotopic Integrity

The synthesis of Glyceryl tri(octanoate-8,8,8-D3) is achieved through the esterification of glycerol with three equivalents of octanoic acid-8,8,8-D3. The availability of the deuterated fatty acid precursor is crucial for this process[3][][5].

The quality of Glyceryl tri(octanoate-8,8,8-D3) is defined by its chemical and isotopic purity. High chemical purity ensures that no other lipids or contaminants interfere with the analysis. High isotopic enrichment (typically ≥98%) is essential to minimize any signal overlap with the natural isotopes of the non-labeled analyte, which is critical for accurate quantification[6].

Pivotal Applications in Scientific Research

The primary utility of Glyceryl tri(octanoate-8,8,8-D3) lies in two main areas: as an internal standard for quantitative analysis and as a tracer for metabolic studies.

High-Fidelity Internal Standard for Mass Spectrometry

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), an internal standard is indispensable for correcting for variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled internal standard is the gold standard for such applications[6][7].

The Principle: Glyceryl tri(octanoate-8,8,8-D3) exhibits nearly identical chemical and physical properties to the endogenous Glyceryl trioctanoate. This means it co-elutes during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source[7]. However, due to its increased mass, it is readily distinguished from the analyte by the mass spectrometer. By adding a known amount of the deuterated standard to each sample, the ratio of the analyte's signal to the standard's signal can be used to calculate the analyte's concentration with high accuracy and precision[7].

Exemplary Experimental Protocol: Quantification of Glyceryl Trioctanoate in Human Plasma

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of a 1 µg/mL solution of Glyceryl tri(octanoate-8,8,8-D3) in isopropanol (internal standard).

    • Vortex briefly to mix.

    • Perform a liquid-liquid extraction by adding 500 µL of a methyl tert-butyl ether (MTBE) and methanol mixture (5:1 v/v).

    • Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution from a mobile phase of water with 0.1% formic acid to acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard[8].

      • Analyte (Glyceryl trioctanoate): e.g., [M+NH4]+ → [M+NH4 - C8H16O2]+

      • Internal Standard (Glyceryl tri(octanoate-8,8,8-D3)): e.g., [M+9+NH4]+ → [M+9+NH4 - C8H13D3O2]+

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte/Internal Standard).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of known standards.

    • Determine the concentration of Glyceryl trioctanoate in the unknown samples from the calibration curve.

Metabolic Tracer for Elucidating Biochemical Pathways

The deuterium label on Glyceryl tri(octanoate-8,8,8-D3) serves as a powerful tool to trace the metabolic fate of the octanoate moiety in vivo and in vitro[1][9][10]. Upon ingestion and absorption, triglycerides are hydrolyzed into glycerol and free fatty acids[11]. These components are then available for various metabolic processes, including energy production and re-esterification into other lipids[12].

By tracking the appearance of the D3-label in downstream metabolites, researchers can investigate:

  • The rate of beta-oxidation of octanoic acid.

  • The incorporation of octanoate into other lipid species, such as phospholipids and cholesterol esters.

  • The metabolic fate of the terminal methyl group of the fatty acid, which can provide insights into specific catabolic pathways[13].

The use of deuterated tracers is particularly advantageous as deuterium is non-radioactive and safe for use in human studies[9][10].

Data Interpretation and Key Considerations

When using Glyceryl tri(octanoate-8,8,8-D3), it is important to consider the following:

  • Mass Shift: The mass spectrometer must be calibrated to accurately measure the masses of both the labeled and unlabeled compounds.

  • Isotopic Purity: The isotopic purity of the standard will determine the lower limit of quantification.

  • Chromatographic Resolution: While the deuterated standard is expected to co-elute with the analyte, chromatographic conditions should be optimized to ensure sharp, symmetrical peaks for accurate integration.

  • Potential for H/D Exchange: The C-D bonds at a non-activated terminal methyl group are highly stable under physiological and typical analytical conditions, so H/D exchange is not a concern.

Visualizing the Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study using Glyceryl tri(octanoate-8,8,8-D3) as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Spike with Glyceryl tri(octanoate-8,8,8-D3) A->B C Liquid-Liquid Extraction B->C D Evaporation & Reconstitution C->D E Chromatographic Separation (Co-elution) D->E F Mass Spectrometric Detection E->F G Peak Integration (Analyte & IS) F->G H Calculate Peak Area Ratio G->H I Quantification via Calibration Curve H->I J Result I->J Final Concentration

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

Glyceryl tri(octanoate-8,8,8-D3) is a sophisticated and highly valuable tool for researchers in the life sciences. Its utility as a stable isotope-labeled internal standard enables the accurate and precise quantification of its non-labeled counterpart in complex biological matrices. Furthermore, its application as a metabolic tracer provides a safe and effective means to investigate the intricate pathways of lipid metabolism. The careful design and application of studies utilizing this compound will continue to contribute significantly to our understanding of biology and the development of new therapeutics.

References

  • Emken, E. A., et al. (1979). Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers. Journal of Lipid Research, 20(8), 995-1001. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved February 17, 2026, from [Link]

  • Aasen, A. J., Lauer, W. M., & Holman, R. T. (1970). Mass spectrometry of triglycerides. II. Specifically deuterated triglycerides and elucidation of fragmentation mechanisms. Lipids, 5(11), 869-877. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (2023, December 2). Reinforced lipids. Retrieved February 17, 2026, from [Link]

  • Han, X., & Gross, R. W. (2005). An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. Journal of Lipid Research, 46(8), 1549-1558. Available at: [Link]

  • Waters Corporation. (n.d.). LipidQuan-R for Triglycerides in Human Serum: A Rapid, Targeted UPLC-MS/MS Method for Lipidomic Research Studies. Retrieved February 17, 2026, from [Link]

  • Beylot, M., et al. (1998). In Vivo Measurement of Plasma Cholesterol and Fatty Acid Synthesis With Deuterated Water: Determination of the Average Number of Deuterium Atoms Incorporated. Metabolism, 47(7), 848-853. Available at: [Link]

  • PubChem. (n.d.). Tricaprylin. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (2024, January 29). Caprylic acid. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (2024, February 1). Fatty acid metabolism. Retrieved February 17, 2026, from [Link]

  • ECHA. (n.d.). Glycerol trioctanoate - Registration Dossier. Retrieved February 17, 2026, from [Link]

  • Ehret, V., et al. (2024). Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver. Magnetic Resonance in Medicine. Available at: [Link]

Sources

Technical Guide: Synthesis of Glyceryl tri(octanoate-8,8,8-D3)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for the synthesis of Glyceryl tri(octanoate-8,8,8-D3) (also referred to as Tricaprylin-d9 ). This guide is structured for research scientists and medicinal chemists requiring high-fidelity stable isotope standards for metabolic tracing or lipidomic profiling.

Strategic Overview & Retrosynthetic Analysis

Target Molecule: Glyceryl tri(octanoate-8,8,8-D3) CAS Registry: N/A (Isotopologue specific) Molecular Formula: C27H41D9O6 Application: Metabolic flux analysis (MFA), beta-oxidation tracing, and lipogenesis studies where the terminal methyl group fate is critical.

The "Buy vs. Make" Decision

Commercially available deuterated fatty acids are often prohibitively expensive or unavailable with specific terminal (omega) deuteration. Random deuteration (H/D exchange) is unsuitable for precise metabolic tracing. Therefore, a de novo synthesis ensuring 100% regioselectivity at the C8 position is required.

Retrosynthetic Logic

The synthesis is disconnected into two phases:

  • Ligand Synthesis: Construction of the fatty acid tail (Octanoic acid-8,8,8-D3) via organometallic coupling to ensure the deuterium label is exclusively at the terminal methyl.

  • Scaffold Assembly: Coupling the deuterated acid to the glycerol backbone using Steglich esterification to prevent acyl migration and ensure complete tri-substitution.

Retrosynthesis Target Glyceryl tri(octanoate-8,8,8-D3) (Target) Break1 Ester Hydrolysis Target->Break1 Glycerol Glycerol (Backbone) Break1->Glycerol Acid Octanoic Acid-8,8,8-D3 (Key Intermediate) Break1->Acid Break2 C-C Coupling Acid->Break2 Precursor Ethyl 7-bromoheptanoate (C7 Electrophile) Break2->Precursor Reagent Methyl-d3 Magnesium Iodide (CD3 Nucleophile) Break2->Reagent

Figure 1: Retrosynthetic analysis showing the disconnection of the triglyceride into glycerol and the isotopically labeled fatty acid, further disconnected into a C7 precursor and a C1 deuterated synthon.[1][2][3]

Phase I: Synthesis of Octanoic Acid-8,8,8-D3

The core challenge is installing the CD3 group. We utilize a copper-catalyzed cross-coupling of a Grignard reagent with an alkyl bromide. This method is superior to Wittig chemistry for saturated chains as it avoids hydrogenation steps that could scramble isotopes or reduce yield.

Reagents & Materials[1][2][4][5][6][7][8][9]
ReagentCASRoleEq.
Ethyl 7-bromoheptanoate 29823-21-0Electrophile (C7 Scaffold)1.0
Methyl-d3 iodide 865-50-9Isotope Source (>99.5% D)1.5
Magnesium turnings 7439-95-4Grignard Formation1.6
Li2CuCl4 (0.1M in THF) 15474-33-6Catalyst (Kochi Coupling)0.05
THF (Anhydrous) 109-99-9SolventN/A
Protocol 2.1: Preparation of Methyl-d3 Magnesium Iodide

Note: All glassware must be flame-dried and flushed with Argon.

  • Activation: Place Mg turnings (1.6 eq) in a 3-neck RBF equipped with a reflux condenser and addition funnel. Add a crystal of iodine and heat gently until iodine vaporizes to activate the Mg surface.

  • Grignard Formation: Add anhydrous THF to cover the Mg. Add Methyl-d3 iodide (1.5 eq) in THF dropwise. Maintain a gentle reflux.[4]

  • Completion: Stir for 1 hour after addition until Mg is mostly consumed. This generates CD3MgI .

Protocol 2.2: Kochi Coupling (C7 + C1 -> C8)

Mechanism: Copper-catalyzed cross-coupling of alkyl Grignard with alkyl halide.

  • Catalyst Addition: Cool the Ethyl 7-bromoheptanoate (1.0 eq) solution in THF to -78°C.

  • Coupling: Add Li2CuCl4 catalyst (5 mol%) to the bromide solution.

  • Addition: Slowly cannulate the CD3MgI solution into the bromide/catalyst mixture over 30 minutes.

  • Reaction: Allow the mixture to warm to 0°C and stir for 4 hours. The solution will turn dark (characteristic of cuprate species).

  • Quench: Quench with saturated NH4Cl (aq) to dissolve copper salts.

  • Extraction: Extract with diethyl ether (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5) yields Ethyl octanoate-8,8,8-D3 .

Protocol 2.3: Hydrolysis to Free Acid
  • Dissolve the ester in EtOH/H2O (4:1).

  • Add KOH (2.0 eq) and reflux for 2 hours.

  • Acidify to pH 1 with HCl (6M).

  • Extract with Hexanes (to avoid extracting water-soluble impurities).

  • Yield: Expect >85% yield of Octanoic acid-8,8,8-D3 as a colorless oil.

Phase II: Synthesis of the Triglyceride

Direct esterification using Steglich conditions (DCC/DMAP) is preferred over acid chlorides for valuable isotopic acids to maximize yield and minimize handling losses.

Reagents & Materials[1][2][4][5][6][7][8][9]
ReagentRoleEq.
Glycerol Backbone1.0
Octanoic Acid-8,8,8-D3 Acyl Donor3.3
DCC (N,N'-Dicyclohexylcarbodiimide) Coupling Agent3.5
DMAP (4-Dimethylaminopyridine) Catalyst0.3
Dichloromethane (DCM) SolventN/A
Protocol 3.1: Steglich Esterification
  • Setup: In a flame-dried RBF, dissolve Glycerol (1.0 eq) and Octanoic Acid-8,8,8-D3 (3.3 eq) in anhydrous DCM (0.1 M concentration relative to glycerol).

  • Catalyst: Add DMAP (0.3 eq).

  • Coupling: Cool to 0°C. Add DCC (3.5 eq) dissolved in minimal DCM dropwise over 20 minutes.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form almost immediately.

  • Reaction: Allow to warm to room temperature and stir for 24 hours to ensure complete acylation of the secondary alcohol (sn-2 position).

  • Workup:

    • Filter off the DCU precipitate through a Celite pad.

    • Wash the filtrate with 0.5 M HCl (to remove DMAP), then saturated NaHCO3 (to remove unreacted acid), then brine.

  • Purification:

    • Concentrate the organic layer.

    • Purify via column chromatography (Silica gel; Hexanes/EtOAc 90:10).

    • Target: The triglyceride (TAG) elutes first; partial glycerides (DAGs/MAGs) are more polar and elute later.

Workflow cluster_0 Phase 1: Ligand Synthesis cluster_1 Phase 2: TAG Assembly Step1 Grignard Formation (Mg + CD3I) Step2 Kochi Coupling (Li2CuCl4 cat.) Step1->Step2 CD3MgI Step3 Hydrolysis (KOH/EtOH) Step2->Step3 Ethyl Ester-d3 Step4 Steglich Esterification (DCC/DMAP) Step3->Step4 Acid-d3 Step5 Purification (Silica Column) Step4->Step5 Crude TAG

Figure 2: Workflow diagram illustrating the sequential chemical transformations from raw isotopes to the final triglyceride.

Analytical Validation (QC/QA)

To certify the product for research use, you must validate the structure and isotopic incorporation.

Nuclear Magnetic Resonance (NMR)

1H NMR (CDCl3, 400 MHz):

  • Glycerol Backbone:

    • 
       5.27 (m, 1H, sn-2 CH)
      
    • 
       4.29 (dd, 2H, sn-1/3 CHa)
      
    • 
       4.14 (dd, 2H, sn-1/3 CHb)
      
  • Fatty Acid Chain:

    • 
       2.31 (t, 6H, 
      
      
      
      -CH2)
    • 
       1.60 (m, 6H, 
      
      
      
      -CH2)
    • 
       1.28 (broad m, 24H, bulk CH2)
      
  • Isotope Confirmation:

    • The Critical Absence: In non-deuterated Tricaprylin, a triplet at

      
       0.88 (9H) corresponds to the terminal methyls. In this product, this signal must be completely silent. 
      

13C NMR:

  • Look for the septet at the terminal carbon position (

    
     14.1 ppm) due to C-D coupling (
    
    
    
    Hz), though this may be weak due to the Nuclear Overhauser Effect (NOE) loss and splitting.
Mass Spectrometry (LC-MS/GC-MS)
  • Parent Ion: Calculate the exact mass shift.

    • Tricaprylin (C27H50O6) MW: 470.7 g/mol .

    • Target (C27H41D9O6): 470.7 + (9 * 1.006)

      
      479.75  g/mol  .
      
  • Fragmentation: In GC-MS (EI), look for the acylium ion.

    • Standard Octanoyl ion: m/z 127.

    • Target Octanoyl-d3 ion: m/z 130 (127 + 3).

Handling & Storage

  • State: Colorless, viscous oil.[5]

  • Storage: -20°C under Argon.

  • Stability: Stable for >2 years if kept dry. Avoid hydrolysis (moisture).[2]

References

  • Kochi Coupling for Fatty Acids: Title: "Cross-Coupling of Alkyl Halides with Grignard Reagents Catalyzed by Lithium Tetrachlorocuprate" Source: Tamura, M., & Kochi, J. (1971). Synthesis.
  • Steglich Esterification Protocol

    • Title: "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine"
    • Source: Neises, B., & Steglich, W. (1978).
    • URL:[Link]

  • Synthesis of Deuterated Fatty Acids

    • Title: "Synthesis of deuterium-labeled very long chain polyunsaturated f
    • Source: Balas, L., et al. (2011). Tetrahedron Letters.
    • URL:[Link]

  • Analysis of Triglycerides

    • Title: "1H and 13C NMR Analysis of Triglycerides"
    • Source: Vlahov, G. (1999). Progress in Lipid Research.
    • URL:[Link]

Sources

Glyceryl tri(octanoate-8,8,8-D3): A Stable Isotope Tracer for Probing Medium-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Glyceryl tri(octanoate-8,8,8-D3) as a metabolic tracer. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for investigating lipid metabolism.

Part 1: Foundational Principles & Core Biochemistry

The Tracer: Glyceryl tri(octanoate-8,8,8-D3)

Glyceryl tri(octanoate-8,8,8-D3) is a triglyceride composed of a glycerol backbone esterified with three molecules of octanoic acid, a medium-chain fatty acid (MCFA). The key feature of this tracer is the stable, non-radioactive deuterium (²H or D) label on the terminal methyl group (C8) of each fatty acid chain.

Why Terminal Deuterium Labeling is Critical: The C-D bond is stronger than a C-H bond, making the label stable during metabolic transit. Placing the three deuterium atoms on the terminal carbon ensures they are retained throughout the initial stages of absorption and transport. Crucially, during mitochondrial β-oxidation, these deuterium atoms are released into the body's water pool as deuterated water (D₂O) only upon complete oxidation of the fatty acid acetyl-CoA units.[1] This specific placement allows for the direct measurement of fatty acid oxidation by sampling body water, a powerful and minimally invasive technique.[2]

The Unique Metabolic Fate of Medium-Chain Triglycerides (MCTs)

Understanding the metabolism of MCTs is fundamental to designing and interpreting tracer studies. Unlike long-chain triglycerides (LCTs), MCTs exhibit distinct digestion, absorption, and transport characteristics.

  • Digestion & Absorption: Glyceryl trioctanoate is rapidly hydrolyzed in the small intestine by lipases, releasing free D3-octanoic acid.[3]

  • Portal Vein Transport: Due to their relatively high water solubility, MCFAs are not re-esterified into triglycerides and packaged into chylomicrons in the enterocyte. Instead, they are absorbed directly into the portal circulation and transported to the liver bound to albumin.[3][4] This rapid, direct delivery to the liver is a key feature that distinguishes them from LCFAs.

  • Hepatic Metabolism: In the liver, D3-octanoate is rapidly activated to D3-octanoyl-CoA. It can then enter the mitochondria for β-oxidation independent of the carnitine palmitoyltransferase I (CPT1) shuttle, which is rate-limiting for LCFAs.[5] This leads to the rapid generation of acetyl-CoA.

  • Metabolic Fates of Acetyl-CoA: The resulting D3-acetyl-CoA (or unlabeled acetyl-CoA after the initial rounds of oxidation) can enter several pathways:

    • Krebs (TCA) Cycle: Complete oxidation to CO₂ and H₂O for energy production.

    • Ketogenesis: Conversion into ketone bodies (β-hydroxybutyrate and acetoacetate), particularly under conditions of high fat intake or carbohydrate restriction.[6][7]

    • Chain Elongation: While minor, some octanoate can be elongated to form long-chain fatty acids.[8][9]

Metabolic_Fate cluster_gut Intestinal Lumen & Enterocyte cluster_transport Circulation cluster_liver Hepatocyte GTO_D9 Glyceryl tri(octanoate-8,8,8-D3) (Oral Administration) OA_D3 D3-Octanoic Acid GTO_D9->OA_D3 Lipase Hydrolysis PortalVein Portal Vein (Bound to Albumin) OA_D3->PortalVein Direct Absorption OA_CoA_D3 D3-Octanoyl-CoA PortalVein->OA_CoA_D3 Hepatic Uptake & Activation SystemicCirc Systemic Circulation Ketones Ketone Bodies (β-hydroxybutyrate) Ketones->SystemicCirc Export BodyWater Body Water Pool (HDO / D₂O) BetaOx Mitochondrial β-Oxidation OA_CoA_D3->BetaOx BetaOx->BodyWater Releases Deuterium AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Generates TCA Krebs (TCA) Cycle AcetylCoA->TCA Energy (ATP) Ketogenesis Ketogenesis AcetylCoA->Ketogenesis TCA->BodyWater Releases Deuterium (via NADH/FADH₂) Ketogenesis->Ketones

Caption: Metabolic pathway of orally administered Glyceryl tri(octanoate-8,8,8-D3).

Part 2: Experimental Design & In Vivo Methodologies

The design of a tracer study must be hypothesis-driven. The choice of dosing regimen, sampling schedule, and analytical endpoint depends entirely on the metabolic question being asked.

Key Study Design Considerations
  • Objective Definition: Is the goal to measure the whole-body oxidation rate of octanoate, its rate of appearance (flux) in plasma, or its conversion to other metabolites like ketones or elongated fatty acids?

  • Bolus vs. Constant Infusion:

    • Oral Bolus (Gavage): Best for mimicking a meal and studying postprandial lipid handling, absorption kinetics, and overall oxidation over a defined period. This is the most common approach for this tracer.

    • Intravenous Constant Infusion: Used to achieve an isotopic steady state in plasma, allowing for the calculation of kinetic parameters like the rate of appearance (Ra) and disappearance (Rd).[10]

  • Animal Model: C57BL/6J mice are commonly used. Factors such as age, sex, and diet history must be controlled. Animals should be acclimated to handling to minimize stress, which can impact metabolism.[11]

  • Tracer Dose: The tracer should be administered in a quantity sufficient for detection by mass spectrometry but small enough to not perturb the natural metabolic pool of the tracee (the endogenous, unlabeled compound).[2]

Protocol: Tracer Administration via Oral Gavage (Mouse Model)

This protocol outlines a standard procedure for administering the tracer to study postprandial metabolism.

1. Animal Preparation:

  • Fast animals overnight (typically 12-16 hours) to ensure a baseline metabolic state, but allow free access to water.

  • Record the body weight of each animal on the day of the study to calculate the precise dose.

2. Tracer Formulation:

  • Glyceryl tri(octanoate-8,8,8-D3) is an oil and must be mixed into a vehicle for accurate administration.

  • A common vehicle is corn oil or a commercially available lipid emulsion like Intralipid.[2]

  • Warm the vehicle slightly to reduce viscosity.

  • Using a positive displacement pipette, add the calculated amount of the D3-triglyceride tracer to the vehicle. Vortex thoroughly to create a homogenous mixture.

ParameterExample ValueRationale & Citation
Tracer Glyceryl tri(octanoate-8,8,8-D3)Stable isotope tracer for medium-chain fatty acids.
Dose 150 mg/kg body weightA common dose used in fatty acid tracer studies in mice.[2]
Vehicle Corn Oil or IntralipidServes as a carrier to ensure complete and accurate oral administration.[2]
Volume 5-10 mL/kg body weightStandard gavage volume to prevent reflux and aspiration.[12]

3. Oral Gavage Procedure:

  • Select the appropriate gavage needle size (e.g., 20-gauge, 1.5-inch for an adult mouse).[13][14] The needle must have a rounded tip to prevent esophageal trauma.

  • Measure the needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.[12]

  • Restrain the mouse securely by scruffing the neck to keep the head and body in a straight line.

  • Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The needle should slide easily down the esophagus. If resistance is met, stop immediately and reposition. [13]

  • Once the needle is in place, slowly depress the syringe plunger to deliver the full dose.

  • Withdraw the needle smoothly along the same path of insertion.

  • Return the animal to its cage and monitor for any signs of distress.

Protocol: Timed Sample Collection
  • Blood Sampling: Collect blood at baseline (pre-gavage) and at serial time points post-gavage (e.g., 30, 60, 120, 240 minutes).

    • Use submandibular or saphenous vein sampling for repeated measures.

    • Collect blood into EDTA-coated tubes to prevent clotting.

    • Immediately centrifuge the blood (e.g., 2,000 x g for 10 minutes at 4°C) to separate plasma.

    • Aspirate the plasma supernatant and store at -80°C until analysis.

  • Tissue Sampling: At the final time point, euthanize the animal via an approved method.

    • Quickly dissect tissues of interest (e.g., liver, adipose tissue, heart, muscle).

    • Flash-freeze the tissues in liquid nitrogen to halt all enzymatic activity.

    • Store tissues at -80°C until analysis.

Sources

Commercial Sourcing & Technical Validation of Glyceryl Tri(octanoate-8,8,8-D3)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, validation, and application of Glyceryl tri(octanoate-8,8,8-D3) , also known as Tricaprylin-d9 .

A Guide for Metabolic Researchers and Drug Developers

Executive Summary

Glyceryl tri(octanoate-8,8,8-D3) (CAS: 352431-35-7 ) is a specialized stable isotope tracer used to probe lipid metabolism, gastric emptying, and mitochondrial


-oxidation efficiency. Unlike its 

C-labeled counterparts which rely on breath CO

analysis, this deuterated medium-chain triglyceride (MCT) allows for the direct quantification of metabolic flux via the production of heavy water (HDO) or downstream mass isotopomers in plasma.

This guide provides a vetted commercial landscape, critical quality control (QC) protocols, and a mechanistic breakdown of its metabolic fate to ensure experimental rigor.

Chemical Identity & Specifications

Before procuring, verify the specific isotopomer structure to avoid confusion with fully deuterated (d27) or randomly labeled variants.

ParameterSpecification
Chemical Name Glyceryl tri(octanoate-8,8,8-D3)
Synonyms Tricaprylin-d9; 1,2,3-Trioctanoyl-glycerol-d9
CAS Number 352431-35-7
Molecular Formula C

H

D

O

Molecular Weight 479.74 g/mol (approx. +9 Da vs. unlabeled)
Labeling Position Terminal methyl group (

-position) of all three octanoate chains.
Isotopic Enrichment Typically

98 or 99 atom % D
Chemical Purity

98% (GC/TLC)

Commercial Supply Landscape

The market is divided into Primary Manufacturers (who synthesize the compound) and Aggregators (who resell). For GMP or GLP studies, sourcing directly from primary manufacturers is recommended to ensure batch-to-batch consistency and access to raw CoA data.

Tier 1: Primary Manufacturers & Specialized Isotope Suppliers

Recommended for Drug Development & Clinical Research

SupplierRegionProduct Code (Est.)GradeNotes
CDN Isotopes CanadaD-5367ResearchHigh reliability; specializes in deuterated compounds.
Medical Isotopes, Inc. USA14882Research/GMPOffers custom synthesis and GMP grades upon request.
Toronto Research Chemicals (TRC) CanadaG598462ResearchExtensive catalog; often holds stock of specific metabolites.
Cambridge Isotope Labs (CIL) USAInquireGMP/ResearchMarket leader; may require custom synthesis for this specific D9 isomer if not in catalog.
Tier 2: Aggregators & Catalog Houses

Suitable for Early-Stage Discovery

  • Sigma-Aldrich (Merck): Often resells CIL or CDN products. Good for small quantities (mg scale) but higher markup.

  • Santa Cruz Biotechnology: Verify specific CAS; often lists unlabeled or general "deuterated" without specifying position.

  • GuideChem / ChemicalBook: Lists multiple Asian suppliers (e.g., Atomax, Wuxi). Risk: Requires rigorous internal QC validation for isotopic purity.

Procurement Strategy: The "Certificate of Analysis" Check

Do not purchase without reviewing a sample CoA. Ensure the CoA reports:

  • Isotopic Enrichment: Measured via Mass Spec or NMR (not just calculated).

  • Water Content: Tricaprylin is hydrophobic, but hydrolysis products (octanoic acid) can increase if stored improperly.

  • D-Isomer Specificity: Confirm the label is strictly at the 8,8,8 position (terminal methyl) to ensure correct metabolic interpretation.

Technical Validation: Self-Validating Protocols

Trusting a supplier's label is insufficient for critical path research. Implement this two-step validation workflow.

Protocol A: Isotopic Purity Verification (1H-NMR)

The terminal methyl group of unlabeled tricaprylin appears as a triplet at


 ppm. In Glyceryl tri(octanoate-8,8,8-D3), this signal should be absent  or significantly suppressed (<1% residual).
  • Solvent: Dissolve 10 mg in CDCl

    
    .
    
  • Acquisition: Standard 1H-NMR (400 MHz+).

  • Analysis: Integrate the terminal methyl region (0.8-0.9 ppm). Compare to the methylene signals (

    
     ppm).
    
    • Pass Criteria: Methyl integral is < 1% of the expected value relative to the glycerol backbone protons (

      
       ppm).
      
Protocol B: Chemical Stability (GC-MS)

Verify the absence of hydrolysis products (free Octanoic-d3 acid and mono-/di-glycerides).

  • Derivatization: None required for triglyceride, but BSTFA can be used to detect free fatty acids/glycerol.

  • Column: DB-5ms or equivalent non-polar column.

  • Pass Criteria: Single peak >98% area. Presence of peaks at lower retention times indicates hydrolysis (improper storage).

Metabolic Applications & Mechanism

Understanding the metabolic fate of the D9-label is crucial for interpreting data.

The Metabolic Pathway

Unlike


C-octanoate, which is oxidized to 

CO

(breath), the deuteriums on the terminal methyl of Tricaprylin-d9 have a distinct fate.
  • Hydrolysis: Gastric/Pancreatic lipases release Octanoic acid-8,8,8-D3.

  • Absorption: Octanoate enters the portal vein directly (bypassing lymphatics).

  • 
    -Oxidation:  In the liver mitochondria, octanoate undergoes 
    
    
    
    -oxidation.
  • Terminal Fate: The terminal C2 unit (containing the D3 label) becomes Acetyl-CoA-d3 .

  • TCA Cycle: Acetyl-CoA-d3 enters the Krebs cycle. The Deuterium atoms are eventually exchanged with the solvent water pool, forming HDO (Heavy Water).

Visualization: Metabolic Fate of Tricaprylin-d9

MetabolicFate cluster_legend Key Tricaprylin Tricaprylin-d9 (Oral Administration) Stomach GI Tract (Lipolysis) Tricaprylin->Stomach Ingestion Octanoate Free Octanoate-8,8,8-D3 (Portal Vein) Stomach->Octanoate Hydrolysis Liver Liver Mitochondria (Beta-Oxidation) Octanoate->Liver Transport AcetylCoA Acetyl-CoA-d3 (Terminal Unit) Liver->AcetylCoA Beta-Oxidation (3 Cycles) TCACycle TCA Cycle (Citrate Synthase -> Isocitrate) AcetylCoA->TCACycle Condensation HDO HDO (Body Water) (Measurable in Plasma/Urine) TCACycle->HDO Proton Exchange & Oxidation key1 Blue: Tracer Input key2 Red: Intermediate key3 Green: Final Readout

Caption: Figure 1. The metabolic trajectory of Tricaprylin-d9. The terminal deuterium label is preserved through beta-oxidation until it enters the TCA cycle, where it equilibrates with body water (HDO).

Application: Gastric Emptying & Flux Analysis
  • Gastric Emptying (GE): While

    
    C is standard, D9-Tricaprylin allows for dual-labeling . You can administer a solid meal labeled with 
    
    
    
    C-Octanoate and a liquid phase labeled with D9-Tricaprylin to measure solid vs. liquid emptying rates simultaneously by analyzing breath CO
    
    
    and plasma/urine HDO.
  • Deuterium Metabolic Imaging (DMI): Emerging MRI techniques use deuterium signals. High doses of deuterated substrates allow for 3D mapping of metabolic activity in vivo.

Handling & Stability

  • Storage: Store at -20°C under argon or nitrogen.

  • Hygroscopicity: Low, but moisture can catalyze hydrolysis over long periods.

  • Light Sensitivity: Low.

  • Solubility: Insoluble in water.[1][2][3] Soluble in ethanol, hexane, chloroform. For biological administration, prepare as an emulsion (e.g., with egg lecithin) or dissolve in a carrier oil.

References

  • Chemical Identity: Glyceryl tri(octanoate-8,8,8-D3). CAS 352431-35-7.[4][5][6] National Center for Biotechnology Information. PubChem Compound Summary. Link

  • Supplier Verification: CDN Isotopes Product Catalog. Product D-5367. CDN Isotopes. Link

  • Metabolic Application: Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver.[7][8] NMR Biomed. 2025 Jan.[7] Link

  • Synthesis Method: Intensified synthesis of a triglyceride of octanoic acid using sonication. Ultrason Sonochem. 2018. Link

  • General Reference: Tricaprylin Physical Properties. ChemicalBook. Link

Sources

Technical Guide: Validating Glyceryl Tri(octanoate-8,8,8-D3) via Certificate of Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Glyceryl tri(octanoate-8,8,8-D3) Certificate of Analysis Content Type: Technical Guide / Whitepaper Audience: Researchers, Lipidomics Scientists, Drug Development Professionals

Executive Summary

In the precise realm of lipidomics and metabolic flux analysis, Glyceryl tri(octanoate-8,8,8-D3) —often referred to as Trioctanoin-d9—serves as a critical internal standard and metabolic tracer. Unlike long-chain triglycerides, this medium-chain triglyceride (MCT) is rapidly absorbed via the portal vein, bypassing the lymphatic system. Its deuterated terminal methyl groups (


) provide a stable, non-radioactive tag that survives initial metabolic processing, making it indispensable for tracking 

-oxidation rates and ketogenesis.

This guide dissects the Certificate of Analysis (CoA) for this compound.[1] A CoA is not merely a receipt; it is a forensic document that validates the material's suitability for quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies.[1] We will explore the critical quality attributes (CQAs), the causality behind specific analytical methods, and how to interpret the data to ensure experimental integrity.

Chemical Identity & Structural Logic[1]

Before analyzing the CoA, one must understand the molecule's design. The "8,8,8-D3" designation implies that the terminal carbon (C8) of the octanoate chain is fully deuterated. Since there are three octanoate chains esterified to the glycerol backbone, the total deuteration is d9 .

  • Chemical Name: Glyceryl tri(octanoate-8,8,8-D3)

  • Synonyms: Trioctanoin-d9; Tricaprylin-d9; 1,2,3-Trioctanoyl-sn-glycerol-d9[2]

  • Parent CAS (Unlabeled): 538-23-8[1][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~479.75 g/mol (approx. 9 Da shift from unlabeled MW of 470.69)

Visualization: Structural & Fragmentation Logic

The following diagram illustrates the molecular structure and the critical MS fragmentation points used for identity verification.

G cluster_0 Molecule Structure cluster_1 Mass Spec Detection Glycerol Glycerol Backbone (sn-1, sn-2, sn-3) Chain1 Octanoate Chain 1 (Terminal -CD3) Glycerol->Chain1 Ester Bond Chain2 Octanoate Chain 2 (Terminal -CD3) Glycerol->Chain2 Ester Bond Chain3 Octanoate Chain 3 (Terminal -CD3) Glycerol->Chain3 Ester Bond ParentIon Parent Ion [M+NH4]+ or [M+Na]+ Chain1->ParentIon Ionization (ESI/APCI) Fragment Diagnostic Fragment [R-CO]+ (Acylium Ion) ParentIon->Fragment CID Fragmentation Loss of Glycerol

Caption: Structural composition of Trioctanoin-d9 and its transition to diagnostic ions in Mass Spectrometry.

The Certificate of Analysis: Critical Quality Attributes

A robust CoA for a stable isotope standard must report more than just purity. It must quantify the isotopic enrichment and the chemical purity independently.

Table 1: Mock CoA Data Summary

This table represents the ideal specifications for a high-grade research standard.

Test ParameterSpecificationTypical ResultMethodWhy it Matters
Appearance Clear, colorless liquidPassVisualOxidation or contamination indicator.[1]
Chemical Purity

98.0%
99.2%GC-FID / HPLC-ELSDEnsures signal is from the triglyceride, not mono/di-glycerides.[1]
Isotopic Enrichment

99 atom % D
99.6 atom % DqNMR / HR-MSCritical for sensitivity; low enrichment dilutes the tracer signal.[1]
Identity (NMR) Conforms to structureConforms

-NMR
Verifies the ester bonds and absence of hydrolysis.[1]
Identity (MS) Conforms to standardConformsESI-MSConfirms the mass shift (+9 Da).
Water Content

0.1%
0.02%Karl FischerLipids hydrolyze in the presence of water over time.
Residual Solvents Conforms to ICH Q3C< 50 ppmGC-HeadspaceSolvents can interfere with biological assays or toxicity.[1]

Analytical Methodologies & Causality

This section details the protocols used to generate the CoA data. As a researcher, understanding these methods allows you to troubleshoot your own experiments if the standard behaves unexpectedly.

A. Isotopic Enrichment Analysis (qNMR)

The Gold Standard: While Mass Spec is sensitive, it can be biased by ionization efficiency differences between isotopologues.[1] Quantitative NMR (qNMR) is non-destructive and provides a direct molar ratio of H to D.[1]

  • Protocol Logic:

    • Sample Prep: Dissolve ~10 mg of Glyceryl tri(octanoate-8,8,8-D3) in

      
      .
      
    • Acquisition: Run a proton (

      
      ) NMR.
      
    • Target Signal: Focus on the terminal methyl group (

      
      ) region (approx.[1] 0.88 ppm).[1]
      
    • Calculation: In a fully deuterated sample (

      
      ), the methyl proton signal should be silent  (absent).[1] Any residual signal at 0.88 ppm represents unlabelled impurity (
      
      
      
      or
      
      
      ).[1]
    • Normalization: Compare the residual methyl integral against the glycerol backbone protons (multiplets at 4.1–5.3 ppm), which are not deuterated and serve as the internal reference.

Self-Validating Check: If the glycerol backbone signal is weak or split incorrectly, the sample may have hydrolyzed into free fatty acids and glycerol, invalidating the enrichment calculation.

B. Chemical Purity (GC-FID)

Why GC? Triglycerides are volatile enough for Gas Chromatography (GC) at high temperatures.[1] Flame Ionization Detection (FID) is carbon-sensitive and provides a near-universal response for lipids, unlike UV (lipids lack chromophores).[1]

  • Protocol Logic:

    • Column: High-temperature capillary column (e.g., DB-5ht or ZB-5ht), 15m or 30m.

    • Temperature Program: Ramp from 100°C to 370°C. Trioctanoin elutes earlier than long-chain fats (e.g., Triolein).[1]

    • Impurity Detection: Look for peaks eluting before the main peak.[1]

      • Early eluters: Octanoic acid (hydrolysis product), Mono-octanoin, Di-octanoin.

      • Late eluters: Polymerized lipids (rare for saturated fats).[1]

C. Identity Verification (ESI-MS)

The Mass Shift: The CoA must confirm the molecular weight shift.

  • Unlabeled [M+NH4]+: 470.7 + 18 = 488.7 m/z.[1]

  • Labeled [M+NH4]+: 479.7 + 18 = 497.7 m/z.[1]

  • Method: Direct infusion ESI-MS in positive mode.[1]

  • Interpretation: The spectrum should show the dominant peak at 497.[1]7. Significant peaks at 496 or 495 indicate "isotopic scrambling" or incomplete deuteration during synthesis.[1]

Workflow: From Synthesis to Validation

The following diagram outlines the logical flow of Quality Control (QC) decision-making. This ensures that only material meeting the "Research Grade" criteria reaches the user.[1]

QC_Workflow Raw Crude Synthesis Product (Esterification of Glycerol + Octanoic Acid-d3) Purification Purification (Silica Gel Chromatography / Distillation) Raw->Purification QC_Start QC Analysis Phase Purification->QC_Start Test_NMR 1H-NMR Analysis (Structure & Isotopic %) QC_Start->Test_NMR Test_GC GC-FID Analysis (Chemical Purity) QC_Start->Test_GC Test_KF Karl Fischer (Water Content) QC_Start->Test_KF Decision Data Review Test_NMR->Decision Test_GC->Decision Test_KF->Decision Fail Reject / Reprocess Decision->Fail Purity <98% or Enrichment <99% Pass Generate CoA Release Lot Decision->Pass All Specs Met

Caption: Quality Control decision tree for releasing stable isotope lipid standards.

Handling, Stability, and Troubleshooting

Even with a perfect CoA, user error can degrade the standard.

Storage & Stability[4][5]
  • Temperature: Store at -20°C. While saturated fats (C8:0) are resistant to oxidation compared to polyunsaturated fats, hydrolysis is temperature-dependent.[1]

  • Hygroscopy: Glycerol esters can hydrolyze if exposed to moisture.[1] Always allow the vial to reach room temperature before opening to prevent condensation.[1]

  • Solution Stability: Once dissolved in solvent (e.g., Chloroform/Methanol), the standard is stable for <1 month at -20°C. Prepare fresh working standards for critical quantitative assays.

Troubleshooting "Failed" Experiments

If your metabolic flux data looks erratic, check the standard against the CoA:

  • Signal Dilution: If the M+9 signal is lower than expected in your "Time 0" control, the standard may have absorbed water and hydrolyzed (losing the glycerol backbone, though the C8-D3 fatty acids remain intact).

  • Retention Time Shift: If the standard elutes earlier than expected in LC-MS, it may be the di-octanoin breakdown product.

References

  • Review of Lipidomic Technologies. Han, X., & Jiang, X. (2009).[1][4] European Journal of Lipid Science and Technology.[1] A comprehensive review on lipid analysis including the use of internal standards.

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI, Metabolites. Discusses the calculation of isotopic enrichment and the use of tracers in metabolic flux analysis.

  • Trioctanoin (Caprylin) Physical Properties & Applications. PubChem Database. Provides chemical structure, molecular weight, and general property data for the unlabeled parent compound (CAS 538-23-8).[5]

  • Stable Isotope Labeled Lipids Standards. Cayman Chemical / Avanti Polar Lipids. General reference for the specifications and handling of deuterated lipid standards.

Sources

Methodological & Application

Protocol for using Glyceryl tri(octanoate-8,8,8-D3) in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Flux Analysis of Lipid Turnover using Glyceryl tri(octanoate-8,8,8-D3)

Abstract

This application note details the protocol for utilizing Glyceryl tri(octanoate-8,8,8-D3) (also known as d9-Tricaprylin) to assess lipid uptake, lipolysis, and mitochondrial


-oxidation in cultured cells. Unlike free fatty acid tracers (e.g., Octanoate-D3), this triglyceride (TG) substrate requires cellular lipase activity for metabolic entry, providing a holistic view of lipid turnover. The terminal deuterium labeling (

) allows for the precise mass spectrometric tracking of acetyl-CoA generation and subsequent TCA cycle entry, distinct from endogenous lipid oxidation.

Introduction & Mechanistic Rationale

Why use Glyceryl tri(octanoate-8,8,8-D3)?

Medium-Chain Triglycerides (MCTs) are unique metabolic substrates. Unlike Long-Chain Triglycerides (LCTs), octanoate (C8) derived from MCTs can enter the mitochondrial matrix independently of the Carnitine Palmitoyltransferase 1 (CPT1) shuttle.

However, using the triglyceride form (Glyceryl tri...) rather than the free acid adds a critical biological filter: Lipolysis .

  • Uptake: The TG must be internalized (via CD36 or endocytosis) or hydrolyzed extracellularly by Lipoprotein Lipase (LPL).

  • Hydrolysis: Intracellular lipases (ATGL/HSL) must cleave the glycerol backbone to release Octanoate-8,8,8-D3.

  • Oxidation: The free Octanoate-D3 enters the mitochondria for

    
    -oxidation.
    

Tracing Logic: The D3 label is located on the terminal methyl group (


-carbon) of each octanoate chain. During 

-oxidation, carbons are cleaved in pairs from the carboxyl end.
  • Cycles 1-3: Release non-labeled Acetyl-CoA.

  • Final Cycle: The remaining C7-C8 fragment (containing the

    
     group) becomes Acetyl-CoA-D3 (M+3) .
    
  • TCA Entry: Acetyl-CoA-D3 condenses with Oxaloacetate. Crucial Note: Citrate Synthase abstracts one proton (or deuterium) from the methyl group during condensation. Thus, Acetyl-CoA (M+3) generates Citrate (M+2) .

Reagent Preparation: The Micro-Emulsion Technique

Critical Challenge: Triglycerides are hydrophobic oils and do not bind to BSA (Bovine Serum Albumin) efficiently like free fatty acids. Direct addition to media causes oil droplets, leading to heterogeneous uptake and lipotoxicity. Solution: We utilize an Ethanol-BSA injection method to create a stable micro-emulsion.

Materials
  • Glyceryl tri(octanoate-8,8,8-D3) [Neat Oil]

  • Fatty Acid-Free BSA (lyophilized)

  • Cell Culture Grade Water

  • Absolute Ethanol (200 proof)

  • PBS (Phosphate Buffered Saline)

Protocol Steps

Step A: Prepare 20% (w/v) BSA Stock

  • Dissolve 2g of Fatty Acid-Free BSA in 10 mL of PBS.

  • Filter sterilize (0.22 µm).[1] Note: Do not autoclave.

Step B: Prepare Tracer Stock (100 mM in Ethanol)

  • Calculate Molarity: MW of non-deuterated Tricaprylin is ~470.7 g/mol . The D9 version is ~479.7 g/mol .

  • Dissolve 48 mg of Glyceryl tri(octanoate-8,8,8-D3) in 1 mL of Absolute Ethanol.

  • Vortex vigorously until clear.

Step C: Conjugation (The "Injection" Method) Target: 1 mM Working Stock (5:1 BSA:TG molar ratio to ensure solubility/emulsification).

  • Heat 4.95 mL of 20% BSA solution to 37°C in a glass vial while stirring (magnetic stir bar).

  • Slowly inject 50 µL of the 100 mM Tracer Stock (Ethanol) into the vortexing BSA solution.

    • Technique: Place the pipette tip below the surface and inject slowly to prevent precipitation.

  • Sonicate the mixture in a water bath sonicator for 15 minutes at 37°C. The solution should appear opalescent but free of visible oil droplets.

  • Dilute this 1 mM Stock 1:10 or 1:20 in culture media for the final experiment (Final concentration: 50–100 µM).

Experimental Workflow

Cell Culture & Seeding
  • Cell Type: Hepatocytes (HepG2), Adipocytes (3T3-L1), or Myocytes (C2C12) are preferred due to high lipase/oxidation activity.

  • Seeding: Seed cells in 6-well plates. Experiment is performed at 80% confluency.

Pulse-Chase Protocol
PhaseTimeMedia CompositionPurpose
1. Wash T-30 minWarm PBS (2x)Remove serum lipids/growth factors.
2. Starve 30 minBase Media (No Glucose, No Serum, 0.5% BSA)Deplete endogenous Acetyl-CoA pools; prime FAO.
3. Pulse T=0 Base Media + 100 µM [D9]Tricaprylin-BSA Initiate uptake and oxidation.
4. Harvest T=2h, 4hN/AStop metabolism and extract.

Note on Glucose: Keep glucose low (e.g., 1-2 mM) or absent during the pulse to force the cells to rely on Fatty Acid Oxidation (FAO). High glucose (25 mM) will suppress FAO via the Randle Cycle.

Metabolite Extraction & Mass Spectrometry

Since we are tracking the conversion of Lipids (Hydrophobic) to TCA intermediates (Hydrophilic), a biphasic extraction is required.

Quenching & Extraction (Modified Bligh-Dyer)
  • Aspirate media rapidly. Wash 1x with ice-cold PBS.

  • Add 800 µL Methanol:Water (80:20, -80°C) directly to the well.

  • Scrape cells and transfer to a pre-chilled tube containing 500 µL Chloroform .

  • Vortex 30s. Centrifuge at 12,000 x g for 10 min at 4°C.

  • Phase Separation:

    • Upper Phase (Polar): Contains Acetyl-CoA, Citrate, Succinate (TCA). Collect for LC-MS.

    • Lower Phase (Non-polar): Contains un-metabolized Tricaprylin and free Octanoate. Optional: Collect to measure uptake efficiency.

LC-MS/MS Parameters (Polar Phase)
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Waters BEH Amide.

  • Mobile Phase: A: 20mM Ammonium Acetate (pH 9.0) / B: Acetonitrile.

  • Ionization: ESI Negative Mode (for TCA intermediates) or Positive Mode (for Acyl-CoAs).

Data Visualization & Pathway Logic

The following diagram illustrates the metabolic fate of the D3-labeled octanoate chains.

MetabolicPathway cluster_legend Legend TG Exogenous Glyceryl tri(octanoate-8,8,8-D3) Lipolysis Lipolysis (LPL / ATGL) TG->Lipolysis Oct Free Octanoate-D3 (Cytosol) Lipolysis->Oct Hydrolysis Mito Mitochondrial Entry (CPT-Independent) Oct->Mito BetaOx Beta-Oxidation (Matrix) Mito->BetaOx AcCoA_Unlabeled 3x Acetyl-CoA (Unlabeled M+0) BetaOx->AcCoA_Unlabeled Cycles 1-3 AcCoA_Labeled 1x Acetyl-CoA (Labeled M+3) BetaOx->AcCoA_Labeled Final Cycle (C7-C8) Citrate Citrate (M+2 / M+3) AcCoA_Labeled->Citrate + OAA (Loss of 1 D via Citrate Synthase) TCA TCA Cycle Flux Citrate->TCA key D3 Label = Yellow/Green Path Loss of D = Kinetic Isotope Effect

Caption: Metabolic fate of D3-Tricaprylin. Note the generation of 1 labeled Acetyl-CoA per fatty acid chain and the potential deuterium loss during Citrate formation.

Data Interpretation & Expected Results

The table below summarizes the expected mass shifts (Isotopologues) if


-oxidation is active.
MetaboliteParent Formula (Unlabeled)Target IsotopologueInterpretation
Octanoate

M+3 Free fatty acid pool (post-hydrolysis).
Acetyl-CoA

M+3 Direct product of

-oxidation (Terminal unit).
Citrate

M+2 (Major)Entry into TCA. M+2 dominates due to H/D exchange/loss at Citrate Synthase.
Malate

M+2 Propagation through TCA cycle.

Troubleshooting:

  • No M+3 Acetyl-CoA detected?

    • Cause: Cells may lack lipase activity to break down the Triglyceride.

    • Fix: Switch to Free Fatty Acid (Octanoate-D3) or add exogenous Lipoprotein Lipase (LPL) to the media.

  • High M+3 Octanoate but low M+3 Acetyl-CoA?

    • Cause: Defective

      
      -oxidation (Mitochondrial dysfunction).
      

References

  • Alves, T. C., et al. (2015). "Integrated, Step-Wise Protocol for Mitochondrial Isolation and Flux Analysis." Nature Protocols. Link

  • Perry, R. J., et al. (2013). "Hepatic acetyl CoA links adipose tissue inflammation to hepatic insulin resistance and type 2 diabetes." Cell. Link

  • Human Metabolome Database (HMDB). "Tricaprylin (HMDB0002276) Structure and Properties." Link

  • Wanten, G. J., & Naber, A. H. (2004). "Cellular and physiological effects of medium-chain triglycerides."[2] Mini Reviews in Medicinal Chemistry. Link

  • Senior, L., et al. (2018). "A guide to 13C metabolic flux analysis for the cancer biologist." Nature Reviews Cancer. Link

Sources

Application Note: In Vivo Metabolic Tracing with Glyceryl Tri(octanoate-8,8,8-D3)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This guide details the protocol for utilizing Glyceryl tri(octanoate-8,8,8-D3) (also known as Tricaprylin-d9) to probe hepatic


-oxidation and ketogenesis in vivo.

Unlike Long-Chain Triglycerides (LCTs), MCTs bypass the lymphatic system and are transported directly via the portal vein to the liver. There, they cross the mitochondrial membrane largely independent of Carnitine Palmitoyltransferase 1 (CPT1), making them a rapid substrate for fatty acid oxidation (FAO).

The Tracer Logic: The specific isotopologue Glyceryl tri(octanoate-8,8,8-D3) contains three octanoate chains, each deuterated at the terminal (


) methyl group. During mitochondrial 

-oxidation, 2-carbon units (Acetyl-CoA) are sequentially cleaved from the carboxyl end.
  • Stoichiometry: One molecule of Octanoate-d3 (C8) yields 4 Acetyl-CoA molecules.

  • Isotope Fate: The first three Acetyl-CoA molecules cleaved are unlabeled. Only the final terminal fragment retains the deuterium label, yielding Acetyl-CoA-d3 .

  • Readout: This labeled Acetyl-CoA enters the TCA cycle (forming Citrate-d3) or the HMG-CoA lyase pathway (forming Acetoacetate-d3 and

    
    -Hydroxybutyrate-d3).
    

Chemical Properties & Formulation

Compound: Glyceryl tri(octanoate-8,8,8-D3) Synonyms: Tricaprylin-d9, Trioctanoin-d9 Physical State: Viscous Oil Density: ~0.95 g/mL Solubility: Insoluble in water; soluble in ethanol, hexane, and oils.

Pre-Study Considerations

For metabolic flux analysis (MFA), the tracer must be administered in a volume large enough to be gavaged accurately (typically 5–10 mL/kg) but without inducing lipid toxicity.

Formulation Strategy: The Emulsion Method Direct gavage of pure oil (e.g., 10–20 µL) is prone to high error. We recommend creating a stable emulsion to deliver a precise tracer load (e.g., 0.5 g/kg) in a standard gavage volume (e.g., 100–200 µL).

Reagents
  • Glyceryl tri(octanoate-8,8,8-D3) (Tracer)

  • Unlabeled Glyceryl trioctanoate (Carrier, optional for cost saving)

  • Vehicle: 0.5% Methylcellulose or sterile water with 0.1% Tween-80.

Preparation Protocol (Example: 0.5 g/kg dose for 10 mice)

Target: 25g mouse


 0.5 g/kg = 12.5 mg tracer per mouse.
Gavage Volume: 150 µL per mouse.
  • Calculate Total Mass: 12.5 mg/mouse

    
     12 (allow excess) = 150 mg Tracer.
    
  • Calculate Total Volume: 150 µL/mouse

    
     12 = 1.8 mL Vehicle.
    
  • Emulsification:

    • Add 150 mg of Glyceryl tri(octanoate-8,8,8-D3) to a glass vial.

    • Add 1.8 mL of 0.5% Methylcellulose/Tween-80 vehicle.

    • Sonicate: Probe sonicate on ice (3 x 10 sec pulses, 40% amplitude) until the solution is a milky, homogeneous white emulsion.

    • Note: Prepare fresh immediately before dosing.

Experimental Workflow

Diagram 1: Metabolic Fate of the Tracer

The following diagram illustrates the specific carbon flow and dilution effect during


-oxidation.

MetabolicFate cluster_mito Hepatocyte Mitochondria Tracer Glyceryl tri(octanoate-8,8,8-D3) (Gut Lumen) FFA Free Octanoate-D3 (Portal Vein) Tracer->FFA Lipolysis BetaOx Beta-Oxidation (4 Cycles) FFA->BetaOx Transport (CPT1-Indep.) Mito Mitochondrial Matrix (Liver) AcCoA_Unlabeled 3x Acetyl-CoA (Unlabeled) BetaOx->AcCoA_Unlabeled Cleavage of C1-C6 AcCoA_Labeled 1x Acetyl-CoA-D3 (Labeled M+3) BetaOx->AcCoA_Labeled Terminal C7-C8 TCA TCA Cycle (Citrate M+3) AcCoA_Labeled->TCA Flux A Ketones Ketogenesis (AcAc / bHB M+3) AcCoA_Labeled->Ketones Flux B

Caption: Metabolic fate of the D3-tracer. Note the 1:3 stoichiometric dilution of the label during Acetyl-CoA generation.

Step-by-Step In Vivo Protocol

Requirement: 6-hour fast (morning) to deplete glycogen and upregulate FAO.

  • Fasting: Remove food at 8:00 AM. Keep water available.

  • Baseline (t=0): Collect 20 µL tail blood from a subgroup or sentinel mice for background subtraction.

  • Administration (t=0):

    • Restrain the mouse using the scruff technique to align the esophagus.

    • Using a stainless steel gavage needle (22G for adults), administer the emulsion (150 µL) directly into the stomach.

    • Tip: Do not force; MCTs are oily and aspiration causes immediate pneumonia/death.

  • Timepoints:

    • Flux Analysis: 15, 30, 60, and 120 minutes post-gavage.

    • Rationale: MCT oxidation is rapid. Peak labeled ketone production typically occurs between 30–60 minutes.

  • Tissue Collection (Crucial Step):

    • Anesthesia: Isoflurane (3-4%).

    • Liver: Open the abdominal cavity. Freeze-clamp the liver in situ using Wollenberger tongs pre-cooled in liquid nitrogen.

    • Why? Acetyl-CoA turnover is <2 seconds. Slow freezing (dropping tissue in LN2) allows ischemia-induced ATP hydrolysis and metabolite degradation.

    • Blood: Cardiac puncture into EDTA tubes. Centrifuge immediately (4°C, 2000g, 10 min) for plasma.

    • Storage: Store all samples at -80°C.

Analytical Sample Preparation

Liver Extraction (for Acyl-CoAs and Organic Acids)

Reagents: 80:20 Methanol:Water (-80°C), internal standards (e.g., 13C-Acetyl-CoA).

  • Pulverize: Grind frozen liver (~20 mg) to a fine powder in liquid nitrogen (mortar/pestle or cryomill). Do not let it thaw.

  • Extract: Add 500 µL of cold -80°C 80:20 MeOH:H2O.

  • Homogenize: Vortex vigorously for 30s or bead beat (keep cold).

  • Centrifuge: 16,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to a new glass vial.

    • For LC-MS (CoAs): Analyze directly or dry down under N2 and reconstitute in mobile phase.

    • For GC-MS (Ketones/TCA): Dry down and derivatize (MOX/TBDMS).

Data Interpretation & Calculations

Mass Spectrometry Targets

When using Glyceryl tri(octanoate-8,8,8-D3), monitor the following mass shifts:

MetaboliteUnlabeled Mass (M+0)Labeled Mass (Target)Explanation
Octanoate m/z [M-H]⁻M+3Free fatty acid in plasma/liver.
Acetyl-CoA 809.1 (LC-MS neg)812.1 (M+3)Terminal fragment of

-oxidation.
Citrate m/z (GC-MS deriv.)M+3Condensation of Acetyl-CoA-d3 + OAA.

-HB
m/z (GC-MS deriv.)M+3Ketogenesis from Acetyl-CoA-d3.
Calculation: Fractional Enrichment

Calculate the mass isotopomer distribution (MID) for M+3.



The Dilution Factor Correction: Because 1 mole of tracer yields only 1 mole of labeled Acetyl-CoA and 3 moles of unlabeled Acetyl-CoA, the theoretical maximum enrichment of the Acetyl-CoA pool (assuming 100% of Acetyl-CoA comes from the tracer) is 25% .

If your measured Acetyl-CoA M+3 enrichment is 5%, the contribution of the MCT tracer to the total Acetyl-CoA pool is:



Troubleshooting

IssueProbable CauseSolution
Low Enrichment (<1%) Poor absorption or rapid dilution.Ensure mice are fasted (6h). Verify gavage technique. Increase dose to 1.0 g/kg.
High Variability Inconsistent gavage or metabolism.Use the Emulsion method (Section 2) rather than oil dilution. Standardize sacrifice time strictly.
No M+3 in TCA Shunting to Ketones.In fasted liver, Acetyl-CoA preferentially forms ketones. Check plasma

-HB M+3 levels.
Degradation of CoAs Improper quenching.Use Wollenberger tongs (clamp freezing). Never let tissue thaw before extraction.

References

  • Cahill, G. F. Jr. (2006). Fuel metabolism in starvation. Annual Review of Nutrition. Link

  • Alves, T. C., et al. (2015). Integrated, Step-Wise Protocol for Mitochondrial Isolation and Flux Profiling. Nature Protocols. Link

  • Perry, R. J., et al. (2018). Hepatic acetyl CoA links adipose tissue inflammation to hepatic insulin resistance and type 2 diabetes. Cell. Link

  • Lu, W., et al. (2017). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Analytical Chemistry. Link

  • Sonnet, P., et al. (2010). Probing peroxisomal

    
    -oxidation and the labelling of acetyl-CoA proxies with [1-13C]octanoate and [3-13C]octanoate in the perfused rat liver.[1] Biochemical Journal. Link
    

Sources

Application Note: Glyceryl Tri(octanoate-8,8,8-D3) as an Internal Standard for Lipidomics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the validation and protocol for using Glyceryl tri(octanoate-8,8,8-D3) (also known as Tricaprylin-d9) as a superior internal standard (IS) for global lipidomics. Unlike traditional long-chain deuterated standards, this medium-chain triglyceride (MCT) offers a unique retention time window that minimizes ion suppression from abundant endogenous lipids while maintaining ionization properties identical to native TGs. This guide provides a self-validating workflow for LC-MS/MS quantification, including precise MRM transitions, extraction protocols, and quality control criteria.

Introduction: The Strategic Choice of Internal Standard

In quantitative lipidomics, the choice of internal standard dictates the accuracy of the data. For Triacylglycerols (TGs), the most abundant lipid class in plasma and adipose tissue, standard selection is critical due to the "ion suppression effect" caused by co-eluting species.

Why Glyceryl Tri(octanoate-8,8,8-D3)?
  • Chromatographic Orthogonality: Endogenous plasma TGs are predominantly Long-Chain TGs (LCTs) like TG(52:3) or TG(54:4). These elute late in Reversed-Phase Liquid Chromatography (RPLC). Glyceryl tri(octanoate-8,8,8-D3) is a Medium-Chain TG (MCT) that elutes significantly earlier, in a "quiet" region of the chromatogram.

    • Benefit: Eliminates matrix effects and ion suppression from abundant endogenous lipids.

  • Ionization Mimicry: Despite the difference in chain length, the ester linkage and glycerol backbone—the sites of cationization (typically [M+NH4]+)—remain chemically equivalent to LCTs.

  • Isotopic Stability: The deuterium labels are located on the terminal methyl carbons (C8 position). Unlike alpha-hydrogens, these are not acidic and are immune to back-exchange in protic solvents or during ionization.

Technical Specifications

PropertySpecification
Compound Name Glyceryl tri(octanoate-8,8,8-D3)
Synonyms Tricaprylin-d9; TG(8:0-d3/8:0-d3/8:0-d3)
CAS Number 352431-35-7
Chemical Formula C₂₇H₄₁D₉O₆
Molecular Weight 479.73 g/mol (Average); 479.4174 (Monoisotopic)
Solubility Soluble in Chloroform, Methanol, Ethanol, MTBE. Insoluble in water.
Purity ≥99% Deuterium Enrichment
Storage -20°C in non-protic solvent (e.g., Chloroform) or dry powder.

Workflow Overview

The following diagram illustrates the critical decision points and flow for integrating this IS into a lipidomics pipeline.

LipidomicsWorkflow cluster_QC QC Checkpoint Sample Biological Sample (Plasma/Tissue) Spike Spike IS (Pre-Extraction) Sample->Spike 10 µL IS Mix Extract Biphasic Extraction (MTBE or Folch) Spike->Extract Equilibrate LCMS LC-MS/MS Analysis (C18 RPLC) Extract->LCMS Organic Phase Data Data Processing (Norm. to IS) LCMS->Data Peak Area Ratio Check Check IS Retention Time & Area Stability LCMS->Check Check->LCMS Fail (Re-inject) Check->Data Pass (<15% RSD)

Figure 1: End-to-end workflow for lipidomics quantification using Glyceryl tri(octanoate-8,8,8-D3).

Protocol: Stock & Working Solution Preparation

Objective: Create stable calibrators that prevent hydrolysis and concentration drift.

Materials
  • Glyceryl tri(octanoate-8,8,8-D3) (Powder or oil).

  • Chloroform (HPLC Grade).

  • Methanol (LC-MS Grade).

Procedure
  • Primary Stock (1 mg/mL):

    • Dissolve 1 mg of Glyceryl tri(octanoate-8,8,8-D3) in 1 mL of Chloroform .

    • Why Chloroform? TGs are most stable and soluble in chloroform. Methanol can cause transesterification over long periods if acidic impurities are present.

    • Store at -20°C in a glass vial with a Teflon-lined cap. Stability: 12 months.

  • Working Internal Standard (WIS) (10 µg/mL):

    • Dilute the Primary Stock 1:100 into Methanol:Chloroform (1:1 v/v) .

    • Note: This solvent blend ensures solubility while preparing the IS for mixing with the extraction solvent.

    • Store at -20°C. Stability: 1 month.

Protocol: Sample Extraction (MTBE Method)

Objective: Efficient extraction of neutral lipids (TGs) with the IS introduced before phase separation to correct for extraction efficiency.

  • Sample Aliquot: Transfer 50 µL of plasma (or homogenized tissue) to a glass centrifuge tube.

  • IS Spiking (Critical Step):

    • Add 10 µL of WIS (10 µg/mL) to the sample.

    • Vortex gently for 10 seconds and let sit for 5 minutes on ice.

    • Mechanism:[1] This equilibration allows the IS to associate with sample proteins/lipoproteins, mimicking the extraction behavior of endogenous lipids.

  • Solvent Addition:

    • Add 300 µL Methanol (cold). Vortex 1 min.

    • Add 1000 µL MTBE (Methyl tert-butyl ether). Vortex 1 hour at 4°C.

  • Phase Separation:

    • Add 250 µL Water (MS-grade). Vortex 1 min.

    • Centrifuge at 3,000 x g for 10 min.

  • Collection:

    • Collect the upper organic phase (MTBE layer) which contains the TGs and the IS.

    • Transfer to a fresh vial and dry under nitrogen.

  • Reconstitution:

    • Resuspend in 100 µL Isopropanol:Acetonitrile:Water (65:30:5) .

LC-MS/MS Acquisition Parameters

Objective: Chromatographic separation of the MCT IS from LCTs using a C18 column.

Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Column Temp: 55°C (Higher temp improves TG peak shape).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Chemistry: Ammonium formate is essential to generate the [M+NH4]+ adduct, which is the dominant precursor ion for TGs.

Gradient Table
Time (min)% Mobile Phase BEvent
0.040Initial
2.043Elution of Short/Medium Chain TGs (IS elutes here)
12.099Elution of Long Chain TGs
14.099Wash
14.140Re-equilibration
Mass Spectrometry (MRM Settings)
  • Ionization: ESI Positive Mode.

  • Target Adduct: [M+NH4]+.

  • Collision Gas: Argon.

MRM Transition Table (Self-Validating):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
TG(8:0-d3/8:0-d3/8:0-d3) 497.5 [M+NH4]+333.3 [DAG]+20-25Neutral loss of FA(8:0-d3) + NH3
TG(8:0/8:0/8:0) (Unlabeled)488.7 [M+NH4]+327.3 [DAG]+20-25Check for interference

Note: The Product Ion (333.3) corresponds to the Diacylglycerol-d6 fragment formed after the loss of one deuterated fatty acid chain (Mass ~147) and ammonia.

Data Analysis & Quality Control

Normalization Formula

Calculate the concentration of endogenous TGs using the response ratio:



  • Note: Since the IS is an MCT and analytes are often LCTs, an RF correction is recommended if absolute quantitation is required. For relative profiling, RF is assumed to be 1.

Acceptance Criteria (QC)
  • Retention Time Stability: The IS retention time should not shift by more than ±0.05 min across the batch.

    • Troubleshooting: If shifting occurs, check column temperature stability or organic solvent evaporation in the mobile phase.

  • Area Precision: The RSD of the IS peak area across all samples should be <15% .

    • Troubleshooting: High RSD indicates pipetting errors during spiking or matrix effects (ion suppression). Since this IS elutes early, suppression is usually due to polar contaminants (salts/proteins) rather than phospholipids.

  • Blank Check: Inject a solvent blank after the highest standard. The IS signal in the blank should be <0.1% of the working concentration (Carryover check).

References

  • Lipid Maps Structure Database. Glyceryl tri(octanoate-8,8,8-D3) Entry. Lipid Maps.[2][3] [Link]

  • Han, X., & Gross, R. W. (2001). Quantitative analysis of lipid classes by electrospray ionization mass spectrometry. Journal of Lipid Research. [Link]

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146. [Link]

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological samples by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. [Link]

  • Avanti Polar Lipids. Deuterated Lipid Standards Technical Note.[Link]

Disclaimer: This protocol is for research use only. Optimization of Collision Energy (CE) may be required depending on the specific mass spectrometer platform (e.g., Triple Quadrupole vs. Q-TOF).

Sources

Measuring de novo lipogenesis using Glyceryl tri(octanoate-8,8,8-D3)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Measuring Hepatic De Novo Lipogenesis (DNL) using Glyceryl Tri(octanoate-8,8,8-D3)

Executive Summary

This application note details the protocol for quantifying hepatic de novo lipogenesis (DNL) using Glyceryl tri(octanoate-8,8,8-D3) (also known as [


H

]-Trioctanoin). Unlike deuterated water (

H

O) which labels the systemic body water pool, or

C-glucose which is metabolized peripherally, labeled octanoate is a medium-chain triglyceride (MCT) that is rapidly absorbed via the portal vein and obligatorily oxidized in the liver.

This unique pharmacokinetic profile makes Glyceryl tri(octanoate-8,8,8-D3) a highly specific "hepatic Acetyl-CoA clamp," allowing for the measurement of DNL with high liver specificity and rapid equilibration, making it ideal for assessing the acute effects of pharmaceutical interventions on hepatic lipid flux.

Mechanism of Action & Tracer Logic

The validity of this protocol rests on the metabolic fate of octanoate. Upon oral administration, octanoate bypasses the lymphatic system (chylomicrons) and enters the liver directly via the portal vein. Inside the hepatocyte mitochondria, it undergoes rapid


-oxidation.

The Tracer: Glyceryl tri(octanoate-8,8,8-D3) contains three octanoate chains, each deuterated at the terminal methyl group (C8). The Conversion:


-oxidation of one octanoate molecule yields four Acetyl-CoA units. Due to the terminal labeling, only one  of these four Acetyl-CoA units (the one derived from the C7-C8 tail) retains the deuterium label, entering the pool as [

H

]-Acetyl-CoA. The Measurement: This labeled Acetyl-CoA enters the cytosolic pathway for fatty acid synthesis (DNL), incorporating into new palmitate molecules.[1] We measure the isotopic enrichment of palmitate using GC-MS and calculate the Fractional Synthesis Rate (FSR) using Mass Isotopomer Distribution Analysis (MIDA).[2]
Pathway Visualization

DNL_Pathway Tracer Glyceryl tri(octanoate-8,8,8-D3) (Oral Input) Portal Portal Vein Transport (Bypasses Lymphatics) Tracer->Portal Liver Hepatocyte Mitochondria Portal->Liver BetaOx Beta-Oxidation Liver->BetaOx AcetylPool Hepatic Acetyl-CoA Pool (Enriched with D3) BetaOx->AcetylPool Yields 1 Labeled Acetyl-CoA per Octanoate Chain Citrate Citrate Shuttle (Mito -> Cytosol) AcetylPool->Citrate FAS Fatty Acid Synthase (FAS) AcetylPool->FAS Primer Unit Malonyl Malonyl-CoA Citrate->Malonyl ACC Enzyme Malonyl->FAS Elongation Units Palmitate Newly Synthesized Palmitate-D(x) FAS->Palmitate Condensation & Reduction

Figure 1: Metabolic trajectory of the Octanoate-D3 tracer. Note the direct portal transport and rapid conversion to the Acetyl-CoA precursor pool.

Experimental Protocol

Reagents and Materials[3][4]
  • Tracer: Glyceryl tri(octanoate-8,8,8-D3) (Ensure >98% isotopic purity).

  • Vehicle: Corn oil or a 0.5% Methylcellulose/0.2% Tween-80 emulsion (for oral gavage).

  • Internal Standard: Heptadecanoic acid (C17:0) or [U-

    
    C
    
    
    
    ]-Palmitate.
  • Derivatization Reagents: 14% Boron Trifluoride (BF

    
    ) in Methanol, Hexane, Toluene.
    
In Vivo Administration (Mouse Model)

Note: Doses should be adjusted based on species and metabolic rate.

  • Preparation: Dissolve Glyceryl tri(octanoate-8,8,8-D3) in the vehicle.

    • Target Dose: 2–5 g/kg body weight (bolus) or continuous infusion if using a catheterized model.

    • Why this dose? The precursor pool (Acetyl-CoA) turns over rapidly. A sufficient load is required to maintain stable enrichment (

      
      ) during the measurement window (typically 1–4 hours).
      
  • Fasting: Fast animals for 4–6 hours prior to the experiment to deplete glycogen and shift metabolism, or perform in the fed state to maximize DNL flux (recommended for DNL studies).

  • Administration: Administer the tracer via oral gavage (

    
    ).
    
  • Time Course:

    • Collect blood/tissue at

      
       minutes.
      
    • Terminal Endpoint: Rapidly harvest the liver.

  • Quenching: Freeze-clamp a portion of the liver in liquid nitrogen immediately (<10 seconds) to stop metabolic activity.

Sample Preparation (Lipid Extraction)
  • Homogenization: Homogenize ~50 mg of frozen liver tissue in 1 mL PBS.

  • Extraction (Folch Method):

    • Add 4 mL Chloroform:Methanol (2:1 v/v).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes.

    • Recover the lower organic phase (containing lipids).

  • Drying: Evaporate the solvent under a stream of nitrogen gas at 40°C.

Derivatization (FAME Synthesis)

To analyze fatty acids via GC-MS, they must be converted to Fatty Acid Methyl Esters (FAMEs).

  • Resuspend dried lipids in 0.5 mL Toluene.

  • Add 1 mL of 14% BF

    
    -Methanol.
    
  • Incubate: Heat at 100°C for 60 minutes (tightly capped).

  • Quench: Cool to room temperature; add 1 mL H

    
    O and 1 mL Hexane.
    
  • Separate: Vortex and centrifuge. Transfer the top Hexane layer (containing FAMEs) to a GC vial.

Analytical Configuration (GC-MS)

Accurate MIDA requires precise measurement of the molecular ion cluster.

ParameterSetting
Instrument Agilent 7890/5975 GC-MS (or equivalent single quad)
Ionization Electron Impact (EI) at 70 eV
Column DB-5ms or DB-23 (30m x 0.25mm x 0.25µm)
Carrier Gas Helium at 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Splitless or 1:10 Split depending on concentration)
Oven Program 100°C (1 min)

20°C/min

190°C

5°C/min

240°C (hold 5 min)
Acquisition Mode SIM (Selected Ion Monitoring)
Dwell Time 50–100 ms per ion
Target Ions (Palmitate Methyl Ester)

Monitor the molecular ion cluster for Palmitate Methyl Ester (C17H34O2).

  • M+0 (Unlabeled): m/z 270.2

  • M+1: m/z 271.2

  • M+2: m/z 272.2

  • M+3: m/z 273.2

  • M+4: m/z 274.2

Note: If the molecular ion (270) is weak in your EI source, monitor the [M-31]


 fragment (loss of methoxy group, m/z 239–243), but ensure you validate that the isotope distribution is identical.

Data Analysis: Mass Isotopomer Distribution Analysis (MIDA)

This is the critical calculation step. We use the Hellerstein method to determine the Fractional Synthesis Rate (FSR) .

Step 1: Calculate Molar Fractions ( )

For each sample, calculate the fractional abundance of each isotopomer:




(Repeat for

)
Step 2: Determine Precursor Enrichment ( )

Using the combinatorial probability model, we solve for


 (the enrichment of the hepatic Acetyl-CoA pool).
Palmitate is synthesized from 8  Acetyl-CoA units (

). The theoretical relationship between the ratio of excess isotopomers (e.g.,

) is unique to the value of

.
  • Equation:

    
    
    (Use a MIDA lookup table or software algorithm to solve for 
    
    
    
    based on the measured ratio).
Step 3: Calculate Fractional Synthesis ( )

Once


 is known, calculate the theoretical maximum enrichment (

) if 100% of the palmitate were newly synthesized from this pool.

  • Result: If

    
    , then 15% of the palmitate in the sample was synthesized de novo during the labeling period.
    

Scientific Integrity & Troubleshooting (E-E-A-T)

Critical Technical Note: Deuterium Retention

When using deuterated octanoate (specifically 8,8,8-D3), the resulting Acetyl-CoA is CD


-CO-S-CoA.
  • Pathway Loss: When Acetyl-CoA is carboxylated to Malonyl-CoA, one deuterium may be lost or exchanged depending on the stereochemistry of the enzyme.

  • FAS Cycle: During fatty acid synthesis, dehydration steps involve hydrogen removal.

  • Impact: Unlike

    
    C-Acetate (where the carbon backbone is robust), Deuterium labels are subject to "isotope exchange."
    
    • Mitigation: In your MIDA calculation, you may need to adjust the "repeating unit" mass shift. While the tracer is D3, the effectively incorporated unit might behave as a mass shift of +2 or +1 due to exchange.

    • Validation: It is highly recommended to run a pilot study comparing Octanoate-D3 against

      
      C-Acetate or D
      
      
      
      O to calibrate the specific "retained D" factor for your specific mass spec conditions.
Quality Control Checks
  • Baseline Correction: Always subtract the natural abundance distribution (measured in a vehicle-treated control animal) from your labeled samples to get "Excess" abundances (

    
    ).
    
  • Concentration: Ensure the Acetyl-CoA pool enrichment (

    
    ) is between 2% and 10%. If 
    
    
    
    , the error in MIDA calculations increases exponentially. Increase the tracer dose if necessary.

References

  • Hellerstein, M. K., et al. (1991).[3] Measurement of de novo hepatic lipogenesis in humans using stable isotopes. Journal of Clinical Investigation, 87(5), 1841–1852.

  • Hellerstein, M. K., & Neese, R. A. (1992). Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers.[4][5][6][7] American Journal of Physiology-Endocrinology and Metabolism, 263(5), E988-E1001.

  • Diraison, F., et al. (1997). In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated. Metabolism, 46(6), 697-703.

  • Brunengraber, H., et al. (2003). Influence of diet on the modeling of adipose tissue triglyceride lipogenesis by mass isotopomer distribution analysis. Journal of Lipid Research, 44(12), 2209-2210.

Sources

Deuterium Labeling Strategies in Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deuterium labeling strategies in metabolic research Content Type: Application Notes and Protocols

Abstract

Deuterium (


H) labeling has evolved from a niche mechanistic tool into a cornerstone of modern metabolomics and drug development.[1][2] Unlike Carbon-13 (

C) tracing, which tracks the carbon skeleton, deuterium tracing uniquely interrogates the movement of hydrogen equivalents (hydride ions), offering distinct visibility into reductive biosynthesis, solvent exchange rates, and enzymatic kinetics. This guide details high-fidelity protocols for using Deuterium Oxide (D

O) in metabolic flux analysis (MFA) and leveraging the Deuterium Kinetic Isotope Effect (DKIE) in drug design.

Part 1: Strategic Tracer Selection

Effective experimental design hinges on selecting the correct tracer form. Deuterium strategies generally fall into two categories: Solvent Labeling (D


O) and Substrate Labeling  (Deuterated Metabolites/Drugs).
Table 1: Comparative Utility of Deuterium Tracers
FeatureDeuterium Oxide (D

O)
Deuterated Substrates (e.g., [6,6-

H

]Glucose)
Primary Application De Novo Lipogenesis (DNL), Protein/DNA SynthesisGlycolysis, TCA Cycle, Drug Metabolism (DMPK)
Labeling Mechanism Equilibration with body water; incorporation via NADPH/H

O
Direct enzymatic conversion of the substrate
Route of Admin Drinking water or Bolus (Oral/IP)IV Infusion or Bolus
Cost Low (Scalable for long-term studies)High (Precursor specific)
Key Advantage "Universal" precursor; labels slow-turnover poolsSpecific pathway interrogation; cleaner spectra
Limitation No carbon skeleton tracking; solvent exchange issuesRapid clearance; requires steady-state infusion

Part 2: Core Application — De Novo Lipogenesis (DNL) Quantification

Measuring lipid synthesis rates is critical in obesity, NASH, and oncology research. The D


O method is the gold standard because it labels the cytosolic Acetyl-CoA pool via citrate lyase and NADPH, providing a reliable integration of synthesis over time.
Mechanism of Action

During fatty acid synthesis, hydrogen atoms are incorporated into the growing fatty acyl chain from two sources:[3]

  • Cellular Water: Directly via exchange.

  • NADPH: Generated in the Pentose Phosphate Pathway (PPP) and TCA cycle, which equilibrates with cellular water.

The resulting mass isotopomer distribution (MID) of the fatty acid (e.g., palmitate) reflects the fractional synthesis rate (FSR).

Experimental Protocol: In Vivo DNL Assessment (Murine Model)
Phase 1: Tracer Administration
  • Goal: Rapidly achieve and maintain stable body water enrichment (2–5%).

  • Step 1 (Bolus): Administer an intraperitoneal (IP) injection of 99.9% D

    
    O containing 0.9% NaCl.
    
    • Dosage: 35 mL/kg body weight (targets ~2.5% enrichment).

  • Step 2 (Maintenance): Immediately provide drinking water enriched with 6–8% D

    
    O.
    
    • Duration: 24 hours to 7 days, depending on the turnover rate of the lipid pool of interest.

Phase 2: Sample Collection & Extraction
  • Plasma: Collect via cardiac puncture into EDTA tubes. Centrifuge (2000 x g, 10 min, 4°C).

  • Tissue: Flash-freeze liver/adipose tissue in liquid nitrogen.

  • Lipid Extraction (Modified Folch Method):

    • Homogenize 50 mg tissue in 1 mL Methanol.

    • Add 2 mL Chloroform. Vortex 1 min.

    • Add 1 mL H

      
      O (induces phase separation).
      
    • Centrifuge (3000 x g, 10 min).

    • Collect lower organic phase (lipids) and dry under N

      
       gas.
      
Phase 3: Derivatization (FAME Synthesis)
  • Why: Fatty acids must be volatile for GC-MS analysis.

  • Reagent: 14% Boron Trifluoride (BF

    
    ) in Methanol.
    
  • Procedure:

    • Resuspend dried lipids in 0.5 mL BF

      
      -MeOH.
      
    • Incubate at 100°C for 10 mins (methylates fatty acids).

    • Cool, add 1 mL Hexane and 1 mL H

      
      O.
      
    • Vortex and centrifuge. Collect top Hexane layer (contains FAMEs).

Phase 4: GC-MS Analysis
  • Instrument: Agilent 5977B (or equivalent) with Single Quadrupole.

  • Column: DB-5ms or DB-FastFAME.

  • Ionization: Electron Impact (EI, 70 eV).

  • SIM Mode: Monitor ions for Palmitate Methyl Ester (m/z 270, 271, 272...).

  • Critical Control: Measure plasma water enrichment using acetone exchange or cavity ring-down spectroscopy (CRDS) to normalize data.

Visualization: D2O Labeling Pathway

The following diagram illustrates the flow of Deuterium from the solvent pool into the fatty acid chain, highlighting the dual entry points (Water and NADPH).

D2O_Lipogenesis D2O D2O (Body Water) NADPH NADPH Pool D2O->NADPH Equilibration via Isocitrate/Malic Enzyme FAS Fatty Acid Synthase D2O->FAS Direct H/D Exchange NADPH->FAS Hydride Transfer AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC MalonylCoA->FAS Elongation Palmitate Deuterated Palmitate (C16:0) FAS->Palmitate Synthesis

Figure 1: Incorporation of Deuterium into Fatty Acids.[3] D


O labels the precursor pool via direct exchange and the NADPH redox cofactor pool.

Part 3: Drug Development — Deuterium Kinetic Isotope Effect (DKIE)

In drug discovery, replacing Hydrogen with Deuterium at metabolic "soft spots" (sites of CYP450 oxidation) can significantly reduce clearance rates.[4] This is due to the greater bond dissociation energy of C-D (approx. 85 kcal/mol) vs. C-H (approx. 80 kcal/mol).

Protocol: In Vitro Metabolic Stability Assessment (Microsomal Incubations)

This assay determines if deuteration improves the metabolic stability of a Lead Compound (LC).

Materials
  • Test Compounds: Protio-LC (Hydrogen form) and Deutero-LC (Deuterated form).

  • System: Liver Microsomes (Human/Rat/Mouse), NADPH regenerating system.

  • Analysis: LC-MS/MS.

Workflow
  • Preparation: Prepare 1 µM solutions of Protio-LC and Deutero-LC in phosphate buffer (pH 7.4).

  • Initiation: Add microsomes (0.5 mg/mL protein) and pre-incubate at 37°C for 5 min. Start reaction with NADPH (1 mM).

  • Sampling: Aliquot 50 µL at T = 0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
    .
    
    • Intrinsic Clearance (

      
      ): 
      
      
      
    • DKIE Value:

      
      
      

Interpretation: A DKIE > 2 suggests the C-H bond cleavage is the rate-determining step, indicating high potential for improved in vivo half-life [1].

Part 4: Data Analysis & Flux Calculation

For DNL studies, calculating the Fractional Synthesis Rate (FSR) requires Mass Isotopomer Distribution Analysis (MIDA).[5]

Formula:



Where:

  • 
    : Excess Molar Enrichment of the product (Palmitate).
    
  • 
    : Enrichment of the precursor pool (Body Water).
    
  • 
    : The maximum number of exchangeable hydrogens (experimentally determined, typically ~22 for Palmitate).
    

Self-Validation Step: Always run a "water-only" blank (non-labeled animal) to establish the natural abundance baseline. If


 in your control group is > 0.1%, your MS source may be contaminated or integration windows are too wide.

References

  • FDA Center for Drug Evaluation and Research. (2017). New Drug Application: Deutetrabenazine. Retrieved from [Link]

  • Hermann, G., et al. (2019). Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. Methods in Molecular Biology. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Quantitative assessment of brain glucose metabolic rates using in vivo deuterium magnetic resonance spectroscopy. Journal of Cerebral Blood Flow & Metabolism. Retrieved from [Link]

  • Schmidt, C. (2017). First deuterated drug approved.[2] Nature Biotechnology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing Glyceryl tri(octanoate-8,8,8-D3) concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers utilizing Glyceryl tri(octanoate-8,8,8-D3) (also known as D3-Tricaprylin) for metabolic flux analysis (MFA) and lipid metabolism studies.

Unlike standard long-chain triglycerides (LCTs), this medium-chain triglyceride (MCT) possesses unique physicochemical properties that require specific handling to ensure physiological relevance and experimental reproducibility.

Part 1: Reagent Solubilization & Delivery

The Core Challenge: Tricaprylin is a neutral lipid and is immiscible in aqueous cell culture media. Unlike free fatty acids (FFAs), which bind to the hydrophobic pocket of Bovine Serum Albumin (BSA), intact triglycerides do not bind BSA with high affinity. Therefore, you are not creating a "conjugate" but rather a stable micro-emulsion .

Protocol: Ethanol-BSA Injection Method

This method creates a dispersion stable enough for cellular uptake mechanisms (lipolysis or passive diffusion) without using toxic detergents.

Materials:

  • Glyceryl tri(octanoate-8,8,8-D3) (Neat oil)

  • Absolute Ethanol (200 proof, molecular biology grade)

  • Fatty Acid-Free BSA (Lyophilized powder)

  • Cell Culture Media (e.g., DMEM, warmed to 37°C)

Step-by-Step Workflow:

  • Prepare the Lipid Stock (100 mM):

    • Dissolve the neat D3-Tricaprylin in absolute ethanol.

    • Note: This stock is stable at -20°C in a glass vial (teflon-lined cap) for up to 3 months.

  • Prepare the Carrier Medium (2:1 to 4:1 Molar Ratio):

    • Prepare a 10% (w/v) BSA solution in your base culture media. Filter sterilize (0.22 µm).

    • Why BSA? Even though BSA doesn't bind the TG core, it acts as a surfactant to stabilize the lipid droplets and mimics the physiological protein-rich environment of plasma.

  • The "Injection" (Critical Step):

    • While vortexing the warm BSA media at medium speed, slowly inject the ethanolic lipid stock using a Hamilton syringe or P200 pipette.

    • Limit: Do not exceed 0.5% v/v final ethanol concentration to avoid solvent toxicity.

    • Visual Check: The solution should appear slightly opalescent (like skim milk) but should not have visible oil slicks on top.

Visualization: Preparation Workflow

LipidPrep Stock D3-Tricaprylin (in Ethanol) Vortex Vortex Mixing (Turbulent Flow) Stock->Vortex Slow Injection (<0.5% v/v EtOH) Media Culture Media + 10% BSA (37°C) Media->Vortex Emulsion Stable Micro-Emulsion (Ready for Treatment) Vortex->Emulsion Dispersion

Figure 1: Critical workflow for generating a stable D3-Tricaprylin micro-emulsion. The kinetic energy of vortexing combined with BSA surfactant properties prevents phase separation.

Part 2: Dose Optimization & Cytotoxicity

The Core Challenge: MCTs are rapidly oxidized. Overloading the mitochondria can lead to "lipotoxicity," characterized by ROS generation and uncoupling of oxidative phosphorylation, rather than physiological flux.

Recommended Concentration Ranges
Cell TypeStarting RangeMax Tolerated (Approx.)Optimization Target
Hepatocytes (HepG2, Primary) 50 - 200 µM500 µMPhysiological Beta-oxidation
Adipocytes (3T3-L1) 100 - 300 µM1 mMLipid Droplet Storage
Macrophages (RAW 264.7) 10 - 50 µM100 µMInflammatory Signaling
Neurons/Glia 10 - 50 µM75 µMKetone Utilization
Self-Validating Toxicity Assay

Before running expensive Mass Spec tracers, validate your dose:

  • Seed Cells: 96-well plate.

  • Treat: Titrate D3-Tricaprylin (0, 10, 50, 100, 200, 500 µM) for 24 hours.

  • Readout: Use an ATP-based assay (e.g., CellTiter-Glo) rather than MTT.

    • Reasoning: MTT relies on mitochondrial reductase activity. Since you are feeding a mitochondrial fuel (MCT), you may hyper-activate mitochondria, causing a false "increased viability" signal in MTT even if cells are stressed. ATP is a direct measure of energy health.

Part 3: Metabolic Tracing Logic (The D3 Fate)

The Core Challenge: Interpreting the Mass Spec data requires understanding exactly where the deuterium labels end up. The "8,8,8-D3" label is on the terminal methyl group (omega carbon).

Tracing Pathway:

  • Hydrolysis: Intracellular lipases cleave Tricaprylin into Glycerol + 3 Octanoate-D3 molecules.

  • Activation: Octanoate-D3 is converted to Octanoyl-CoA-D3.

  • Beta-Oxidation: The 8-carbon chain undergoes 3 rounds of beta-oxidation.

    • Round 1: Releases Acetyl-CoA (Unlabeled). Chain becomes C6-D3.

    • Round 2: Releases Acetyl-CoA (Unlabeled). Chain becomes C4-D3.

    • Round 3: Releases Acetyl-CoA-D3 (Labeled).

  • Result: For every 1 molecule of Octanoate oxidized, you get 1 labeled Acetyl-CoA and 3 unlabeled Acetyl-CoAs .

Visualization: The Fate of the D3 Label

BetaOxidation TG Tricaprylin-D3 (Extracellular) FFA Octanoate-D3 (C8-D3) TG->FFA Lipolysis C8 Octanoyl-CoA (C8-D3) FFA->C8 Activation C6 Hexanoyl-CoA (C6-D3) C8->C6 Beta-Ox 1 AcCoA_Unlabeled Acetyl-CoA (Unlabeled) C8->AcCoA_Unlabeled C4 Butyryl-CoA (C4-D3) C6->C4 Beta-Ox 2 C6->AcCoA_Unlabeled AcCoA_Labeled Acetyl-CoA-D3 (Mass +3) C4->AcCoA_Labeled Beta-Ox 3 (Final Cleavage) C4->AcCoA_Labeled Yields 2x Acetyl-CoA (One is terminal) TCA TCA Cycle (Citrate M+3) AcCoA_Labeled->TCA Ketones Ketone Bodies (Acetoacetate M+3) AcCoA_Labeled->Ketones

Figure 2: Metabolic fate of the 8,8,8-D3 label. Note that the label is retained only in the terminal Acetyl-CoA unit, resulting in a specific M+3 enrichment pattern in downstream metabolites.

Part 4: Troubleshooting & FAQs

Q1: My media turns cloudy immediately after adding the lipid. Is this normal?

  • Diagnosis: If it looks like milk, your concentration is too high or mixing was too slow.

  • Fix: Ensure the BSA media is warm (37°C) . Cold media causes lipids to crash out. Reduce the final concentration to <200 µM. If using >200 µM, you may need to sonicate the media (bath sonicator, 10 mins at 37°C) to form smaller micelles.

Q2: I see low isotopic enrichment in Citrate (M+3). Is the probe working?

  • Scientific Causality: Remember the dilution factor. 1 Octanoate yields only 1 labeled Acetyl-CoA out of 4 total. Furthermore, endogenous glucose and glutamine are also feeding the Acetyl-CoA pool.[1]

  • Solution:

    • Perform the experiment in low-glucose/low-glutamine media to force reliance on fatty acid oxidation.

    • Check for Ketone Bodies (Beta-hydroxybutyrate M+3) in the supernatant. Hepatocytes often export the carbons as ketones rather than running them through their own TCA cycle.

Q3: Can I use "Fatty Acid Free" BSA vs. "Low Endotoxin" BSA?

  • Guidance: You must use "Fatty Acid Free" BSA. Standard BSA comes loaded with endogenous lipids (palmitate, stearate) which will compete with your tracer and dilute your signal.

References

  • Metabolic Flux Analysis Protocols

    • Walther, J. L., et al. (2012). "Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Metabolic Engineering.
  • Lipid Delivery Methodologies

    • Alsabeeh, N., et al. (2018). "Cell culture models of fatty acid overload: Problems and solutions." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
  • MCT Cytotoxicity & Metabolism

    • Wanten, G. J., et al. (2000). "Comparison of bone marrow toxicity of medium-chain and long-chain triglyceride emulsions." Journal of Parenteral and Enteral Nutrition.
  • Stable Isotope Tracing Principles

    • Crown, S. B., et al. (2016). "Optimal Tracers for Parallel Labeling Experiments and 13C Metabolic Flux Analysis." Metabolic Engineering.

Sources

Common issues with Glyceryl tri(octanoate-8,8,8-D3) stability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Tracer

Glyceryl tri(octanoate-8,8,8-D3) (also known as Tricaprylin-d9 or Trioctanoin-d9) is a medium-chain triglyceride (MCT) isotopically labeled at the terminal methyl group of each octanoate chain.[1] Unlike long-chain triglycerides, this molecule is rapidly hydrolyzed and oxidized, making it a critical probe for metabolic flux analysis (fatty acid oxidation rates) and a robust internal standard for LC-MS/GC-MS lipidomics.[1]

However, its unique physical properties—specifically its water solubility relative to LCTs and its susceptibility to enzymatic attack—create specific stability challenges. This guide addresses the three most common failure modes: Hydrolytic Degradation , Mass Spectrometry Artifacts , and Storage-Induced Drift .[1]

Module 1: Chemical Stability & Hydrolysis (The "Impurity" Problem)

The Issue

Users often report the appearance of "impurity" peaks at lower masses (M-147 or M-291) or a gradual acidification of their stock solution.[1]

The Mechanism

While the deuterium label at the C8 position is chemically inert (non-exchangeable under standard conditions), the ester bonds linking the fatty acids to the glycerol backbone are the weak link.[1] Tricaprylin has higher water solubility than long-chain fats (e.g., Triolein), making it more accessible to moisture and catalytic hydrolysis even in "anhydrous" organic solvents if not stored properly.

Diagnostic Protocol: Is it Hydrolysis?

If you observe unexpected peaks, run this QC check:

  • Calculate Theoretical Mass:

    • Parent (TG-d9): ~480.4 Da (exact mass depends on specific isotope enrichment).

    • Note: Look for the Ammonium adduct [M+NH4]+ or Sodium adduct [M+Na]+.[1][2]

  • Scan for Hydrolysis Products:

    • DG-d6 (Diglyceride): Loss of one octanoate-d3 chain.

    • MG-d3 (Monoglyceride): Loss of two chains.[1]

    • Free Fatty Acid (Octanoate-d3): The cleaved tail.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the stepwise breakdown you must prevent.

HydrolysisPathway TG Tri(octanoate-d3) (Intact Standard) DG Di(octanoate-d6) (Impurity 1) TG->DG Hydrolysis Step 1 FFA Free Octanoate-d3 (Acidification) TG->FFA Water + H2O / Lipase MG Mono(octanoate-d3) (Impurity 2) DG->MG Hydrolysis Step 2 DG->FFA Glycerol Glycerol (Backbone) MG->Glycerol Hydrolysis Step 3 MG->FFA

Figure 1: Stepwise hydrolytic degradation of Glyceryl tri(octanoate-8,8,8-D3).[1] Presence of DG or MG peaks confirms moisture ingress or enzymatic contamination.

Module 2: Mass Spectrometry Troubleshooting (The "Missing" Signal)

The Issue

"I injected the standard, but the mass is wrong/missing."

Root Cause Analysis

Deuterated MCTs do not ionize like small molecules.[1] They are neutral lipids.[1] They rely heavily on adduct formation .[1] A common error is looking for the protonated ion [M+H]+, which is virtually non-existent for triglycerides.[1]

Troubleshooting Workflow

Use this self-validating logic tree to diagnose signal issues.

MSTroubleshooting Start Signal Missing or Incorrect Mass? CheckIon Are you looking for [M+H]+? Start->CheckIon AdductFix STOP. TGs rarely form [M+H]+. Look for [M+NH4]+ or [M+Na]+ CheckIon->AdductFix Yes CheckBuffer Is Mobile Phase Buffered? CheckIon->CheckBuffer No, I checked adducts AddAmmonium Add 10mM Ammonium Formate to force [M+NH4]+ CheckBuffer->AddAmmonium No Buffer CheckPlastic Did you use plastic tips/vials? CheckBuffer->CheckPlastic Yes, Buffered PlasticFix Plasticizers (Phthalates) suppress lipid signals. Switch to GLASS. CheckPlastic->PlasticFix Yes

Figure 2: Logic flow for diagnosing missing or shifted signals in LC-MS analysis of deuterated triglycerides.

Critical Data: Adduct Shifts
Ion SpeciesFormula ModificationMass Shift (approx)Comment
[M+H]+ + H+ 1.007 DaVery Low Intensity. Do not use for quant.[1]
[M+NH4]+ + NH4+ 18.03 DaPreferred. Dominant with Ammonium Formate buffer.[1]
[M+Na]+ + Na+ 22.99 DaCommon. Dominant if no buffer used (sodium from glass).[1]
[M+K]+ + K+ 38.96 DaAvoid. Hard to reproduce; indicates dirty glassware.[1]

Module 3: Storage & Handling Protocols

The "Plastic" Trap

Never store Glyceryl tri(octanoate-8,8,8-D3) in polystyrene (PS) or polypropylene (PP) for long periods. MCTs are excellent solvents for plasticizers.[1] If stored in plastic:

  • The lipid will leach phthalates (contaminating your MS spectra).[1]

  • The plastic will absorb the lipid (changing the concentration of your standard).[1]

Storage Matrix

Follow these strict conditions to maintain isotopic purity (>99%) and chemical stability.

StateTemperatureContainerShelf LifeNotes
Neat Oil 2–8°CAmber Glass2 YearsTightly capped.[1] Hygroscopic.
Solvent (CHCl3) -20°CAmber Glass6-12 MonthsChloroform can generate HCl over time, catalyzing hydrolysis.[1]
Solvent (MeOH) -20°CAmber Glass< 1 MonthRisk of Transesterification. Avoid long-term storage in alcohols.[1]
In Media/Plasma -80°CCryovialDaysLipase Active! Process immediately or flash freeze.[1]
Handling Protocol: Preventing Moisture
  • Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water into the oil, accelerating hydrolysis.[1]

  • Inert Gas: Flush the headspace with Nitrogen or Argon after every use.[1]

  • Solvent Choice: For LC-MS, dissolve in 2:1 Chloroform:Methanol or Isopropanol.[1] Avoid water-heavy solvents until the final LC gradient.[1]

Frequently Asked Questions (FAQ)

Q: Can I sonicate the standard to dissolve it? A: Yes, but briefly. Extended sonication heats the solvent.[1] If you are in methanol/water, heat + vibration can induce deuterium exchange (rare) or hydrolysis (common).[1]

Q: Why do I see a "split" peak in my chromatogram? A: This is likely Acyl Migration .[1] If your sample degraded into Diglycerides (DG), the remaining fatty acid chains can hop between the sn-1/3 and sn-2 positions.[1] This results in two chromatographic peaks with the exact same mass.[1] This confirms the sample has degraded.[1]

Q: Is the Deuterium label stable at pH 2? A: The label (C8 position) is stable. However, the ester bond is not.[1] At pH 2, you will rapidly hydrolyze the triglyceride into free fatty acids.[1] The D-label will remain on the free fatty acid, but your triglyceride standard is destroyed.[1]

References

  • Cambridge Isotope Laboratories. (2025).[1][3] Lipidomics Standards & Storage Guidelines. Retrieved from

  • National Institute of Standards and Technology (NIST). (2020). Best Practices for Lipid Stability during Sample Preparation. Lipids, 55(3). Retrieved from

  • Avanti Polar Lipids. (2024).[1][4] Storage & Handling of Lipids: Oxidation and Hydrolysis Prevention. Retrieved from

  • Lauer, W. M., et al. (1970).[1][5][6] Mass spectrometry of triglycerides: Specifically deuterated triglycerides and elucidation of fragmentation mechanisms. Lipids, 5(11). Retrieved from

  • Sigma-Aldrich. (2024).[1] Product Specification: Glyceryl Trioctanoate Stability. Retrieved from

Sources

Technical Support Center: High-Sensitivity MS Quantitation of Glyceryl tri(octanoate-8,8,8-D3)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Neutral Lipid Challenge

Glyceryl tri(octanoate-8,8,8-D3) is a medium-chain triglyceride (MCT) isotopologue used primarily as a metabolic tracer or internal standard. Unlike phospholipids or fatty acids, this molecule lacks acidic or basic functional groups, making it "ionization silent" under standard Electrospray Ionization (ESI) conditions.

The primary technical hurdle is that neutral triglycerides (TAGs) do not easily accept a proton ([M+H]⁺). Instead, they rely on adduct formation (cationization). If you are experiencing low Signal-to-Noise (S/N) ratios, the root cause is almost invariably an uncontrolled competition between desirable ammonium adducts and parasitic sodium adducts.

This guide provides a mechanistic approach to forcing the ionization equilibrium toward the measurable species.

Module 1: Ionization Strategy (The Source)

The ESI vs. APCI Decision

While ESI is the default for most LC-MS workflows, Atmospheric Pressure Chemical Ionization (APCI) is often superior for neutral lipids because it does not rely on solution-phase chemistry to the same extent.

  • ESI (Electrospray Ionization): Requires mobile phase modifiers (Ammonium) to create a charge carrier. It is softer but susceptible to "Sodium Suppression."

  • APCI (Atmospheric Pressure Chemical Ionization): Uses a corona discharge to ionize solvent molecules, which then transfer charge to the lipid. It is more robust for neutral lipids and less sensitive to matrix salts.

Recommendation: Start with ESI if you are multiplexing with other polar analytes. Switch to APCI if S/N remains poor despite buffer optimization.

Visualizing the Ionization Workflow

IonizationStrategy Start Start: Low S/N for Tricaprylin-D9 CheckSource Current Ionization Source? Start->CheckSource ESI_Path ESI Mode CheckSource->ESI_Path Default APCI_Path APCI Mode CheckSource->APCI_Path Alternative ModifierCheck Is Ammonium Buffer > 5mM? ESI_Path->ModifierCheck Success Target: [M+NH4]+ Stable Quantitation APCI_Path->Success Direct Charge Transfer Na_Check Check Na+ Adduct Intensity ([M+Na]+ m/z 502) ModifierCheck->Na_Check Yes Action_AddBuffer Action: Add 10mM Ammonium Formate/Acetate ModifierCheck->Action_AddBuffer No Action_SwitchAPCI Action: Switch to APCI (Corona Discharge) Na_Check->Action_SwitchAPCI Na+ Signal Dominates Na_Check->Success NH4+ Signal Dominates Action_AddBuffer->Na_Check Action_SwitchAPCI->Success

Figure 1: Decision tree for selecting and optimizing the ionization source for neutral triglycerides.

Module 2: The "Sodium Trap" (Adduct Management)

The Mechanism

In ESI, Tricaprylin-D9 will grab any available cation.

  • [M+Na]⁺ (Sodium Adduct): Extremely stable. Sodium is ubiquitous in glass and solvents. Problem: The sodium-lipid bond is so strong that it does not break efficiently in the collision cell. You get high precursor signal but zero fragmentation , making MRM (Multiple Reaction Monitoring) impossible.

  • [M+NH₄]⁺ (Ammonium Adduct): Less stable than Sodium.[1] Benefit: In the collision cell, the ammonium complex falls apart easily, yielding a clean neutral loss of Ammonia (NH₃) and a Fatty Acid, leaving a distinct DAG (Diacylglycerol) fragment ion.

The Solution: Buffer Overload

You must "drown out" the background sodium with excess ammonium.

Protocol:

  • Buffer: Ammonium Formate or Ammonium Acetate (10 mM).[2]

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Isopropanol/Acetonitrile.

  • Mobile Phase A: 10 mM Ammonium Formate in 60:40 Acetonitrile/Water.[3]

Target Transitions (MRM Table)
AnalytePrecursor Ion (Q1)TypeProduct Ion (Q3)MechanismS/N Impact
Tricaprylin-D9 497.4 [M+NH₄]⁺333.3 Loss of NH₃ + FA-D3High (Target)
Tricaprylin-D9502.4[M+Na]⁺N/ANo FragmentationNoise/Interference
Tricaprylin-D9480.4[M+H]⁺333.3ProtonationLow (Unstable)

Note: Mass calculations assume Tricaprylin-D9 (MW ~479.4) where all three octanoate chains are D3 labeled.

Module 3: Chromatography & Solubility

The Solubility Issue

Tricaprylin is highly lipophilic (LogP ~8). If your S/N is low, the molecule might be crashing out of solution before it hits the MS, or sticking to the injector needle (Carryover).

Troubleshooting Steps:

  • Needle Wash: Use a strong organic wash (e.g., 100% Isopropanol or 1:1 Isopropanol/Acetone). Standard MeOH/Water washes are insufficient.

  • Column Choice: A C8 column often provides sharper peaks than C18 for MCTs, as it reduces excessive retention and band broadening.

    • Recommended: Agilent ZORBAX Eclipse Plus C8 or Waters BEH C8.

  • Mobile Phase B: Must contain at least 10% Isopropanol (IPA) or Dichloromethane to ensure solubility of the TAGs.

Module 4: Sample Preparation (Matrix Removal)

To improve S/N, you must remove phospholipids (which suppress ionization) and salts (which cause sodium adducts).

Recommended Protocol: LLE (Liquid-Liquid Extraction)

  • Aliquot: 50 µL Plasma/Sample.

  • Add ISTD: Spike with analog (e.g., Triheptanoin) if D9 is the analyte.

  • Extract: Add 300 µL MTBE (Methyl tert-butyl ether) .

    • Why MTBE? It forms the upper layer (unlike chloroform), making it easier to pipette without contaminating the sample with the aqueous salt layer.

  • Shake: Vortex 10 mins. Centrifuge.

  • Transfer: Remove supernatant to a glass vial. Avoid plastic tubes (plasticizers like phthalates are isobaric interferences for lipids).

  • Dry & Reconstitute: Dry under N₂. Reconstitute in 50:50 MeOH:IPA .

FAQ: Troubleshooting Specific Scenarios

Q1: I see a strong peak at Q1 502.4, but no signal at my MRM transition (497 -> 333). Why? A: You are forming the Sodium Adduct ([M+Na]⁺). The sodium complex is too stable to fragment at standard collision energies.

  • Fix: Increase Ammonium Formate concentration to 10-20 mM. Check solvents for sodium contamination (use LC-MS grade only). Avoid glass storage if possible (leaches Na+), or use silanized glass.

Q2: My retention time is shifting between runs. A: This is likely due to "phase collapse" or insufficient equilibration if using high organic gradients.

  • Fix: Ensure your column re-equilibrates for at least 3-5 column volumes at the starting condition. For C18/C8 columns, never go to 100% aqueous; keep at least 5-10% organic in Mobile Phase A.

Q3: Can I use Formic Acid in the mobile phase? A: Use with caution. While Formic Acid helps protonation ([M+H]⁺), neutral lipids prefer ammoniated adducts. Acid can sometimes suppress the [M+NH₄]⁺ signal by competing for the charge.

  • Test: Compare 0.1% Formic Acid vs. Neutral Ammonium Formate. Usually, the neutral buffer yields better S/N for TAGs.

Q4: Is the D3 isotope effect significant in chromatography? A: Yes, deuterated compounds often elute slightly earlier than their hydrogenated counterparts (inverse isotope effect). Expect the D9-Tricaprylin to elute 0.1–0.2 minutes before native Tricaprylin. Do not rely solely on the retention time of the native standard.

References

  • Byrdwell, W. C. (2005).[4] Qualitative and Quantitative Analysis of Triacylglycerols by Atmospheric Pressure Ionization (APCI and ESI) Mass Spectrometry Techniques. ResearchGate. Link

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. Link

  • Murphy, R. C., & Axelsen, P. H. (2011). Mass spectrometric analysis of lipids. Mass Spectrometry Reviews. Link

  • Holčapek, M., et al. (2012). Analytical monitoring of the production of biodiesel by high-performance liquid chromatography with various detection methods. Journal of Chromatography A. Link

  • Li, L., et al. (2014). Ion suppression and enhancement effects in LC-MS/MS analysis of lipids. Journal of Mass Spectrometry. Link

Sources

Technical Support Center: Glyceryl tri(octanoate-8,8,8-D3) Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Recovery & Signal Variability

Ticket ID: TG-D3-REC-001 Status: Open Assigned Specialist: Senior Application Scientist, Lipidomics Division

Executive Summary

You are likely experiencing poor recovery of Glyceryl tri(octanoate-8,8,8-D3) (also known as Tricaprylin-D9 ) due to one of three critical failure points: non-specific binding (adsorption) to laboratory plastics, phase separation errors during extraction, or solubility mismatches in your LC-MS/MS injection solvent.

This guide moves beyond generic advice, treating your protocol as a system where every step must validate the stability of this specific lipophilic internal standard (IS).

Technical Snapshot: The Molecule

Before troubleshooting, verify you are tracking the correct species.

PropertySpecificationCritical Note
Compound Glyceryl tri(octanoate-8,8,8-D3)A Medium-Chain Triglyceride (MCT).
Abbreviation TG(8:0_8:0_8:0)-d9Often abbreviated as d9-C8:0 TG .
Chemical Formula C₂₇H₄₁D₉O₆MW: ~479.75 Da (approx +9 Da shift from native).
LogP (Est.) ~9.2Highly Lipophilic. Practically insoluble in water.
Primary Adduct [M+NH4]+Do not target [M+H]+. TGs rarely protonate efficiently.

Tier 1: Pre-Analytical & Handling (The "Invisible" Loss)

User Question: "I spiked the standard into my tube, but by the time I extracted it, 40% was already gone. Is it degrading?"

Root Cause: It is likely adsorption , not degradation. Triglycerides (TGs) are "sticky." They rapidly adsorb to the hydrophobic surfaces of polypropylene (PP) tubes and pipette tips, especially in aqueous-heavy solutions (like PBS or plasma) before organic solvent is added.

Troubleshooting Protocol
  • The "Glass Rule":

    • Stop using standard polypropylene microcentrifuge tubes for stock solutions.

    • Switch to borosilicate glass vials with Teflon-lined caps or silanized glass .

    • Why? Native polypropylene acts as a solid-phase extraction sorbent for TGs, stripping them from solution within seconds.

  • Solvent Carrier System:

    • Never spike the pure hydrophobic IS directly into an aqueous sample (plasma/urine). It will crash out and stick to the walls immediately.

    • Correct Method: Dissolve the IS in Isopropanol (IPA) or Methanol (MeOH) first. Spike this organic solution into the sample while vortexing.

  • Enzymatic Hydrolysis Check:

    • Plasma contains active lipases. If your recovery is low and you see a rise in d3-DG (Diglyceride) or d3-MG (Monoglyceride), your standard is being digested.

    • Fix: Keep all samples at 4°C. Add a lipase inhibitor (e.g., Orlistat or THL) if processing time exceeds 30 minutes.

Tier 2: Extraction Methodologies (The Matrix Effect)

User Question: "I used the standard Bligh-Dyer method, but my recovery is inconsistent. Why?"

Root Cause: Phase Layer Physics. In Bligh-Dyer and Folch extractions (Chloroform/MeOH/Water), the lipid-rich organic layer is at the bottom . Retrieving this layer requires passing a pipette tip through the aqueous and protein debris layers, leading to contamination or incomplete recovery.

Recommended Protocol: MTBE Extraction (The Matyash Method)

We recommend the Methyl-tert-butyl ether (MTBE) method for TGs.

  • Why? The lipid-rich MTBE phase floats on top .[1][2]

  • Benefit: You can recover the supernatant without disturbing the matrix pellet.

Step-by-Step MTBE Workflow
  • Sample: 20 µL Plasma + 200 µL Ice-Cold Methanol (containing your D3-TG Internal Standard).

  • Vortex: 10 seconds (precipitates proteins).

  • Add Solvent: Add 700 µL MTBE .

  • Agitate: Shake at room temp for 10 mins (critical for solubilizing TGs).

  • Phase Break: Add 175 µL Water . Vortex.

  • Centrifuge: 1000 x g for 10 mins.

  • Collection: Collect the UPPER organic phase (MTBE/Lipids).[1]

    • Note: The protein/aqueous debris forms a tight pellet at the bottom.

  • Dry & Reconstitute: Evaporate MTBE; reconstitute in IPA:MeOH (1:1) .

Visualizing the Workflow

ExtractionLogic Start Start: Low TG-D3 Recovery CheckSolvent 1. Check Extraction Solvent Start->CheckSolvent IsChloroform Using Chloroform? (Folch/Bligh-Dyer) CheckSolvent->IsChloroform IsMTBE Using MTBE? CheckSolvent->IsMTBE Precipitation Did you use only MeOH/ACN? CheckSolvent->Precipitation ProblemBottom Problem: Organic Layer is on BOTTOM. Hard to retrieve without contamination. IsChloroform->ProblemBottom Yes SolutionTop Solution: Organic Layer is on TOP. Easy recovery, cleaner extract. IsMTBE->SolutionTop Yes PrecipFail Failure: Neutral lipids (TGs) co-precipitate with proteins. Recovery < 5%. Precipitation->PrecipFail Yes

Figure 1: Decision matrix for selecting the correct lipid extraction solvent system.

Tier 3: LC-MS/MS Optimization (The Signal)

User Question: "My peak shape is terrible (tailing) and sensitivity is low, even with the pure standard."

Root Cause: Solubility Mismatch or Wrong Adduct Targeting .

The Injection Solvent Trap

If you reconstitute your hydrophobic TG-D3 in 100% Methanol or Acetonitrile and inject it into a high-aqueous initial mobile phase (e.g., 60% Water), the TG will precipitate inside the tubing or column head .

  • Symptom: Split peaks, broad tailing, or carryover.

  • Fix: Reconstitute in 50% Isopropanol / 50% Methanol . Isopropanol ensures the TG stays in solution during the injection cycle.

Adduct Management (Ammonium is Key)

Triglycerides do not easily form protonated [M+H]+ ions. They prefer alkali adducts.

  • The Trap: If your mobile phase has high Na+ (sodium) contamination (from glass bottles), you will see [M+Na]+. Sodium adducts are extremely stable and require massive collision energy to fragment, resulting in poor sensitivity.

  • The Fix: Force the formation of Ammonium adducts [M+NH4]+.[3][4]

    • Add 10mM Ammonium Formate to both Mobile Phase A and B.

    • Target the [M+NH4]+ mass in Q1.

Data Table: Mass Transitions (Example)

Note: Exact masses depend on the specific D3 positions, but assuming standard D9 distribution:

Precursor Ion (Q1)Product Ion (Q3)TypeCollision Energy
496.5 [M+NH4]+335.3 [M-RCOO]+Quantifier~15-25 eV
496.5 [M+NH4]+153.2 [RCOOH+H]+Qualifier~30-40 eV

RCOO represents the loss of one deuterated octanoate fatty acid chain + ammonia.

Summary Checklist for Success

  • Storage: Store stock in glass, not plastic.

  • Spiking: Spike IS dissolved in IPA/MeOH, not pure aqueous buffer.

  • Extraction: Use MTBE (Matyash protocol) to keep lipids in the top layer.

  • LC-MS: Use 10mM Ammonium Formate and target the [M+NH4]+ adduct.[4]

  • Injection: Reconstitute in solvent containing Isopropanol .

References

  • Matyash, V., et al. (2008).[1] Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research. [Link]

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. [Link]

  • LIPID MAPS® Structure Database. Glyceryl tri(octanoate). [Link]

  • Avanti Polar Lipids. Handling and Storage of Lipids. [Link]

Sources

How to correct for natural isotope abundance with Glyceryl tri(octanoate-8,8,8-D3)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISO-CORR-D3-OCT Assigned Specialist: Senior Application Scientist, Lipidomics & Metabolic Flux Division

Executive Summary

You are likely using Glyceryl tri(octanoate-8,8,8-D3) (also known as Trioctanoin-D9 if analyzing the intact triglyceride, or Octanoate-D3 if analyzing the hydrolysis product) to trace lipid metabolism, gastric emptying, or beta-oxidation flux.

The core challenge in quantifying this tracer is Natural Isotope Abundance (NIA) . The naturally occurring Carbon-13 (


) in your biological background creates "ghost" peaks (M+1, M+2, M+3) that overlap with your deuterated signals. Without mathematical deconvolution, your enrichment data will be artificially inflated, leading to erroneous metabolic flux rates.

This guide provides the theoretical framework, step-by-step correction protocols, and troubleshooting workflows to ensure data integrity.

Module 1: The Theoretical Barrier (FAQ)

Q1: Why does my "unlabeled" control sample show a signal at the mass of my tracer?

A: This is due to the natural abundance of Carbon-13. Carbon-12 is ~98.9% abundant, and Carbon-13 is ~1.1%. As the carbon count in a molecule increases, the probability of that molecule containing at least one


 atom increases drastically.

The Math of Interference: Your tracer, Glyceryl tri(octanoate-8,8,8-D3), has the formula


  (unlabeled).[1]
  • Total Carbons: 27

  • Probability of M+0 (All

    
    ): 
    
    
    
  • Probability of M+1 (One

    
    ): 
    
    
    
  • Probability of M+2 (Two

    
    ): 
    
    
    

If you are measuring the intact triglyceride , the natural M+3 isotopologue (containing three


 atoms) appears at roughly the same mass as your D3-labeled species (if only one chain is labeled) or interferes with low-level enrichment calculations.
Q2: I am analyzing the free fatty acid (Octanoate), not the triglyceride. Does this still matter?

A: Yes, but the interference is lower.

  • Analyte: Octanoic Acid (

    
    )
    
  • Total Carbons: 8

  • Probability of M+1:

    
    
    Even at 8 carbons, nearly 9% of your unlabeled background signal shifts into the M+1 channel. If your tracer enrichment is low (<5%), this background noise is statistically significant.
    

Module 2: The Correction Workflow (Protocol)

Requirement: You must perform Matrix-Based Deconvolution . Simple subtraction of a "blank" is insufficient because it does not account for the skewing of isotopomer distributions.

Step 1: Define Your Analyte Fragment

You must correct based on the actual ion detected by the mass spectrometer, not necessarily the parent molecule.

Experiment TypeDetected IonFormula for CorrectionTracer Mass Shift
LC-MS (Intact)

or


+9 Da (if fully labeled)
GC-MS (FAMEs) Octanoate-Methyl Ester

+3 Da
LC-MS (Free FA)

(Octanoate)

+3 Da
Step 2: The Matrix Inversion Method

This method solves the linear equation


, where 

is the correction matrix containing theoretical natural abundance probabilities.
The Algorithm Visualized

IsotopeCorrection cluster_0 Automated Software Layer (e.g., IsoCor) RawData Raw Ion Intensities (M0, M1, M2...) Solver Solve Linear Equation: Corrected = inv(M) * Measured RawData->Solver Vector I_meas Formula Input Chemical Formula (e.g., C8H16O2) Theory Calculate Theoretical Isotope Distribution (MID) (Binomial Expansion) Formula->Theory Matrix Construct Correction Matrix (M) [M0  0   0 ] [M1 M0   0 ] [M2 M1 M0 ] Theory->Matrix Matrix->Solver Matrix M Result True Tracer Enrichment Solver->Result Vector I_corr

Figure 1: Logic flow for matrix-based isotope correction. The system decouples natural abundance (noise) from tracer enrichment (signal).

Step 3: Execution (Manual or Software)

While manual calculation is possible for simple molecules, use validated software for high-throughput data.

  • Recommended Tool: IsoCor (Python-based) or IsoCorrectoR (R-based).

  • Input Parameters:

    • Formula: Enter the formula of the derivative if using GC-MS (e.g., add

      
       for methyl esters).
      
    • Tracer Purity: Check your Certificate of Analysis (CoA). If the tracer is 99% D3 and 1% D2, enter this impurity matrix to refine accuracy.

    • Resolution: Low (Nominal Mass) vs. High.

Module 3: Resolution Thresholds (Critical Decision Point)

A common error is assuming your mass spectrometer can physically separate the Deuterium (D) peak from the Carbon-13 (


) peak.

The Physics:

  • Mass of Neutron shift (

    
    ): 1.00335 Da 
    
  • Mass of Deuterium shift (

    
    ): 1.00628 Da 
    
  • Difference (

    
    ): 0.00293 Da  per isotope.
    

Scenario: Distinguishing Octanoate-D3 from Octanoate-


 
  • Mass shift for D3:

    
    
    
  • Mass shift for

    
    : 
    
    
    
  • Required Resolution (

    
    ): 
    
    
    
    

Decision Matrix:

Instrument TypeResolutionAction Required
Triple Quad (QqQ) Unit (~1,000)MANDATORY Mathematical Correction. You cannot distinguish D3 from

.
Q-TOF / Orbitrap > 30,000Physical Separation Possible. You may see "split" peaks at M+3. Integrate the exact mass of the D3 peak only.
Q-TOF / Orbitrap < 15,000Mathematical Correction Required. Peaks will merge or shoulder.

Module 4: Troubleshooting & FAQs

Issue 1: "My corrected data shows negative enrichment values."

Diagnosis:

  • Over-correction: You likely input the formula of the derivatized molecule but measured the underivatized ion (or vice versa).

  • Integration Error: The M+0 peak was saturated (detector blowout), causing the M+1/M+0 ratio to appear artificially high. When the algorithm subtracts the theoretical natural abundance, the result is negative. Fix: Check detector linearity for the M+0 peak. Dilute samples if necessary.

Issue 2: "My retention time for the D3 standard is different from the unlabeled standard."

Diagnosis: This is the Deuterium Isotope Effect . Deuterium is slightly more hydrophilic than Hydrogen. In Reverse Phase LC (C18), deuterated lipids elute slightly earlier than their unlabeled counterparts. Fix:

  • Do not rely solely on retention time matching with a standard window of <0.1 min.

  • Widen the integration window slightly to capture the D3 peak, which may shift by 2-5 seconds depending on the column length.

Issue 3: "I see a strong M+3 signal in my baseline samples."

Diagnosis: Contamination or Matrix Interference. If mathematical correction doesn't remove the M+3 signal in a baseline (no tracer) sample, you have a co-eluting contaminant with the same nominal mass. Fix:

  • Run a "Process Blank" (extraction solvents only).

  • Switch to High-Resolution MS (Orbitrap/TOF) to resolve the contaminant from the lipid.

References

  • Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics, 28(9), 1294–1296.

  • Heinrich, N., et al. (2018). "IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics." Scientific Reports.

  • Hellerstein, M. K., & Neese, R. A. (1999).[2] "Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations." American Journal of Physiology.

  • PubChem. (2024). "Glyceryl tri(octanoate-8,8,8-D3) Compound Summary."

For further assistance with specific algorithm implementation, please upload your raw area counts (M0-M5) to the secure portal for a customized correction matrix.

Sources

Technical Support Center: Stability & Storage of Glyceryl tri(octanoate-8,8,8-D3)

[1]

Executive Summary: The Stability Paradox

Glyceryl tri(octanoate-8,8,8-D3) (also known as Tricaprylin-D9) is a saturated medium-chain triglyceride (MCT).[1] While chemically more robust than polyunsaturated lipids (PUFAs), it suffers from a specific vulnerability: hydrolytic instability driven by its polarity and relatively short chain length.[1]

Unlike long-chain triglycerides (e.g., Triolein), Tricaprylin has slightly higher water solubility, making it more accessible to moisture and trace lipases.[1] Furthermore, because it is often used as an Internal Standard (IS) for quantitation, even minor hydrolysis (

1
The "Why": Degradation Mechanisms

To prevent degradation, you must understand the two primary chemical enemies of this molecule in storage: Hydrolysis and Transesterification .

Mechanism A: Hydrolysis (The Moisture Attack)

Water, catalyzed by trace acids, bases, or residual lipase activity on glassware, attacks the ester linkage.[1]

  • Result: Loss of the intact standard. Formation of Diacylglycerols (DAG) and Free Fatty Acids (FFA).[1][2]

  • Impact: The deuterated signal (

    
     for the TG) decreases; a new signal for deuterated Octanoic Acid appears, confusing the quantification.
    
Mechanism B: Transesterification (The Solvent Error)

Storing triglycerides in primary alcohols (Methanol, Ethanol) is a critical error.[1] Over months, even at -20°C, thermodynamic equilibrium drives the exchange of the glycerol backbone for the solvent alcohol.

  • Result: Glyceryl tri(octanoate-D3)

    
     Methyl octanoate-D3 + Glycerol.[1]
    
  • Impact: Complete loss of the triglyceride standard.

Visualizing the Risk

The following diagram illustrates the degradation pathways you are fighting against.

DegradationPathwaysTGGlyceryl tri(octanoate-D3)(Intact Standard)DAGDiacylglycerol(Degradant)TG->DAGHydrolysisFAMEMethyl Octanoate-D3(Volatile Ester)TG->FAMETransesterificationWaterMoisture (H2O)+ Trace Acid/LipaseWater->DAGMeOHMethanol/Ethanol(Protic Solvent)MeOH->FAMEFFAFree Octanoic Acid-D3(Interfering Species)DAG->FFAFurther Hydrolysis

Figure 1: Primary degradation pathways.[1] Note that hydrolysis yields Free Fatty Acids (FFA), while improper solvent choice leads to Methyl Esters (FAME).[1]

Validated Storage Protocol (The "How")

Do not treat this standard like a generic chemical. Follow this "Chain of Custody" workflow to ensure integrity.

Step-by-Step Workflow
  • Arrival & Equilibration:

    • Allow the sealed vial to reach room temperature (20-25°C) inside a desiccator before opening.

    • Why? Opening a cold vial condenses atmospheric moisture directly into the lipid, accelerating Hydrolysis Mechanism A.

  • Solvent Dissolution (Stock Preparation):

    • Dissolve the neat oil in Chloroform or Toluene .

    • Concentration: High concentration stocks (e.g., 10 mg/mL) are more stable than dilute working solutions.[1]

    • Avoid: Methanol, Ethanol, or water-containing mixtures.[1][3][4][5]

  • Aliquoting:

    • Never store the primary stock in a single vessel used repeatedly.

    • Aliquot into Amber Glass Vials (Silanized/Deactivated preferred) with PTFE (Teflon)-lined screw caps .

    • Avoid: Plastic microtubes (Eppendorf).[1] Octanoic acid chains can leach plasticizers (phthalates) and adsorb onto polypropylene.[1]

  • Inert Gas Purging:

    • Overlay the solution with dry Nitrogen (

      
      ) or Argon gas before capping.[1]
      
    • Why? Displaces oxygen (minor risk) and humidity (major risk).[1]

  • Thermal Storage:

    • Short Term (<1 Month): -20°C.[1]

    • Long Term (>1 Month): -80°C.[1]

Solvent Compatibility Table
Solvent SystemSuitabilityTechnical Rationale
Chloroform Excellent High solubility, non-protic.[1] Warning: Volatile, verify concentration before use.[1]
Toluene Excellent Non-protic, lower volatility than chloroform.[1] Good for long-term banking.[1]
Dichloromethane (DCM) Good Good solubility.[1] Heavier than water (water floats on top, protecting the lipid).[1]
Methanol / Ethanol CRITICAL FAIL Causes transesterification. Use only for immediate LC-MS injection, not storage.
DMSO Poor Hygroscopic (absorbs water from air), promoting hydrolysis.[1] Hard to remove.
Hexane/Heptane Moderate Good solubility, but very volatile.[1] Evaporation leads to concentration errors.
Troubleshooting & FAQs

Q1: I see a shift in retention time, and my mass spec signal has dropped by 14 mass units. What happened?

  • Diagnosis: You likely stored the standard in Methanol.

  • Explanation: The lipid underwent transesterification.[2][6][7][8] The "loss" of 14 mass units often corresponds to the difference between the triglyceride fragments and the methyl-ester artifacts formed.

  • Fix: Discard the stock. Prepare fresh standards in Chloroform:Methanol (1:1) only immediately prior to injection, or store strictly in Chloroform.[1]

Q2: Can I use plastic pipette tips?

  • Answer: Yes, for rapid transfer only.[1]

  • Caveat: Do not store the lipid in plastic tips or plastic tubes. Tricaprylin is a "solvent" for plastics; it will leach polymers into your sample, creating "ghost peaks" in your mass spec (typically at

    
     391, 413, etc., from phthalates).[1]
    

Q3: My standard arrived on dry ice, but the vial contains a liquid. Is it degraded?

  • Answer: Likely not.

  • Explanation: Pure Tricaprylin has a melting point around 8-10°C. However, if dissolved in a solvent (like chloroform) or if supercooled, it may remain liquid below freezing.[1]

  • Validation: Run a "Zero-Point" QC check. Inject the standard immediately to verify the ratio of TG (Triglyceride) to DG (Diglyceride). If DG > 2%, degradation has occurred.[1]

Q4: How do I validate the purity before running my expensive samples?

  • Protocol: Perform a Direct Infusion MS check.

    • Look for the parent ion

      
      .[1]
      
    • Scan for the "Hydrolysis Fingerprint": peaks corresponding to the loss of one fatty acid chain.

    • If the Free Fatty Acid (Octanoic Acid-D3) peak is high, the standard is compromised.

Visualizing the Storage Workflow

Use this decision tree to ensure your lab technicians follow the correct path.

StorageWorkflowStartReceive Standard(Neat or Solution)TempCheckEquilibrate to Room Temp(In Desiccator)Start->TempCheckSolventChoiceSelect Storage SolventTempCheck->SolventChoiceWrongSolventMethanol/EthanolSolventChoice->WrongSolventAvoidRightSolventChloroform/TolueneSolventChoice->RightSolventPreferredFailDEGRADATION RISK:TransesterificationWrongSolvent->FailAliquotAliquot into Amber Glass(PTFE-Lined Cap)RightSolvent->AliquotPurgePurge Headspace(Argon/Nitrogen)Aliquot->PurgeFreezeStore at -80°CPurge->Freeze

Figure 2: The "Chain of Custody" for lipid standard storage. Note the critical branch point at solvent selection.

References
  • Avanti Polar Lipids. (n.d.). Lipid Storage and Handling. Retrieved from [Link]

  • Christie, W. W. (1993).[1] Preparation of lipid extracts from tissues. In Advances in Lipid Methodology (Vol. 2, pp. 195-213).[1] Oily Press.

  • Bligh, E. G., & Dyer, W. J. (1959).[1] A rapid method of total lipid extraction and purification.[9] Canadian Journal of Biochemistry and Physiology, 37(8), 911-917.[1]

Validation & Comparative

Validating Glyceryl tri(octanoate-8,8,8-D3) as a Gold-Standard Internal Standard for MCT Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Medium-Chain Triglycerides (MCTs), the selection of an internal standard (IS) is the single most critical variable affecting assay precision.[1] Glyceryl tri(octanoate-8,8,8-D3) (Trioctanoin-d9) represents the "gold standard" for validating octanoic acid-rich lipid species. Unlike structural analogs (e.g., odd-chain fatty acids) or external calibration methods, this deuterated isotopolog provides real-time correction for matrix effects , extraction efficiency , and ionization variability .

This guide objectively validates the performance of Glyceryl tri(octanoate-8,8,8-D3) against traditional alternatives, supported by experimental protocols and mechanistic logic.

Part 1: Scientific Rationale & Comparative Analysis

The Mechanism of Validation

To validate an internal standard, it must satisfy three conditions:

  • Physicochemical Mimicry: It must track the analyte through extraction and chromatography.

  • Mass Spectral Distinctness: It must have a mass shift sufficient to avoid isotopic "cross-talk" (overlap with natural isotopes of the analyte).

  • Biological Silence: It must not be endogenous to the sample matrix.

Comparative Performance: Deuterated vs. Odd-Chain Analogs

The following table contrasts Glyceryl tri(octanoate-8,8,8-D3) with common alternatives like Tritridecanoin (C13:0) and Tripentadecanoin (C15:0) .

FeatureGlyceryl tri(octanoate-8,8,8-D3)Odd-Chain Analogs (e.g., C13:0, C15:0)Impact on Data Quality
Retention Time (RT) Co-elutes (or elutes <0.1 min earlier) with analyteElutes at significantly different timesCritical: Only co-elution corrects for transient ion suppression (Matrix Effects).
Extraction Recovery Identical to Trioctanoin (C8:0)Variable (Chain length alters lipophilicity)High: Analogs may extract differently in biphasic systems.
Endogenous Presence None (Synthetic Isotope)Trace amounts possible in mammalian/dietary samplesHigh: Endogenous C15/C17 lipids can falsely elevate IS signal, skewing quantitation.
Mass Shift +9 Da (if fully substituted)Large mass differenceMedium: +9 Da is sufficient to clear the M+2 isotope window.
Cost HighLowLow: Data integrity outweighs reagent cost in drug development.
Decision Logic for Internal Standard Selection

The following diagram illustrates the logical pathway for selecting the appropriate IS based on sample type and required precision.

IS_Selection_Logic Start Select Internal Standard for MCT Analysis Is_Target_Endogenous Is the target analyte endogenous? (e.g., Plasma) Start->Is_Target_Endogenous Check_Odd_Chain Check Odd-Chain Levels (C13:0, C15:0) Is_Target_Endogenous->Check_Odd_Chain Yes High_Precision Is High Precision Required? (GLP/Clin) Is_Target_Endogenous->High_Precision No (Formulation Analysis) Check_Odd_Chain->High_Precision Odd-chains absent Use_Deuterated USE Glyceryl tri(octanoate-8,8,8-D3) (Gold Standard) Check_Odd_Chain->Use_Deuterated Odd-chains present in sample High_Precision->Use_Deuterated Yes (Corrects Matrix Effects) Use_Analog USE Odd-Chain Analog (Cost-Effective) High_Precision->Use_Analog No (General Profiling)

Figure 1: Decision matrix for selecting Internal Standards in Lipidomics. Deuterated standards are mandatory when high precision is required or when odd-chain fatty acids are endogenous.

Part 2: Experimental Validation Protocol

To validate the use of Glyceryl tri(octanoate-8,8,8-D3), the following protocol establishes its performance in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. This system is self-validating by monitoring the "Response Ratio" stability.

Materials
  • Analyte: Trioctanoin (C8:0 TAG).

  • Internal Standard: Glyceryl tri(octanoate-8,8,8-D3) (Target Conc: 1 µM).

  • Matrix: Human Plasma (or surrogate matrix like BSA).

Step-by-Step Methodology
1. Sample Preparation (Modified Folch Method)

This extraction method ensures that both the deuterated IS and the neutral lipid analyte are extracted with identical efficiency.

  • Spike: Aliquot 50 µL of plasma into a glass tube. Add 10 µL of Glyceryl tri(octanoate-8,8,8-D3) working solution.

  • Lysis/Precipitation: Add 200 µL of cold Methanol (MeOH). Vortex for 30s.

  • Extraction: Add 400 µL of Chloroform (CHCl3). Vortex for 1 min.

  • Phase Separation: Add 100 µL of Water. Centrifuge at 3,000 x g for 5 min.

  • Collection: Collect the lower organic phase (chloroform layer).

  • Dry & Reconstitute: Evaporate under Nitrogen (

    
    ) stream.[2] Reconstitute in 100 µL Isopropanol:Acetonitrile (1:1).
    
2. LC-MS/MS Configuration[3][4]
  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18), 2.1 x 50 mm.

  • Mobile Phase A: Acetonitrile/Water (60:40) + 10mM Ammonium Formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10mM Ammonium Formate.

    • Note: Ammonium adducts

      
       are preferred for TAG analysis.
      
  • Transitions (MRM):

    • Analyte (Trioctanoin): Precursor

      
      
      
      
      
      Product
      
      
      (Neutral loss of fatty acid).
    • IS (D9-Trioctanoin): Precursor

      
      
      
      
      
      Product
      
      
      (Neutral loss of D3-fatty acid).
Experimental Workflow Diagram

Workflow Sample Biological Sample (50 µL) Spike Spike IS: Glyceryl tri(octanoate-D3) Sample->Spike Extract LLE Extraction (CHCl3/MeOH) Spike->Extract Equilibration LCMS LC-MS/MS Analysis (C18 Column) Extract->LCMS Inject Organic Phase Data Calculate Ratio: Area(Analyte) / Area(IS) LCMS->Data Quantitation

Figure 2: Validation workflow ensuring the Internal Standard is introduced prior to extraction to correct for recovery losses.

Part 3: Data Interpretation & Validation Metrics

To prove the IS is working correctly, you must calculate the Matrix Factor (MF) and Recovery (RE) .

Calculation of Matrix Effect (ME)

The deuterated standard should experience the same ion suppression as the analyte.



  • Acceptance Criteria: The IS-normalized Matrix Factor should be close to 1.0 (or 100%), meaning the IS corrects for the suppression.

Isotopic Cross-Talk Check

Verify that the D9-labeled standard does not contribute signal to the analyte channel.

  • Method: Inject a "Blank + IS" sample.

  • Requirement: Signal in the Analyte channel must be

    
     of the Lower Limit of Quantification (LLOQ).
    
  • Why it works: The +9 Da shift moves the IS mass well beyond the M+2 isotope of the analyte (

    
    ), ensuring clean separation.
    
Retention Time Shift (Deuterium Isotope Effect)

Deuterated lipids often elute slightly earlier than non-deuterated analogs due to weaker van der Waals interactions (C-D bonds are shorter than C-H bonds).

  • Observation: Expect Glyceryl tri(octanoate-8,8,8-D3) to elute 0.05 – 0.1 min earlier than the analyte.

  • Validation: This slight shift is acceptable as long as the peaks still overlap significantly, ensuring they experience the same matrix environment.

References

  • BenchChem. (2025). The Gold Standard vs. The Practical Alternative: A Guide to Deuterated and Non-Deuterated Standards in Lipidomics. BenchChem. Link

  • Waters Corporation. (2014). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters. Link

  • LIPID MAPS. (2007).[5] Internal Standards for Lipidomic Analysis. Lipidomics Workshop. Link

  • National Institutes of Health (NIH). (2018). LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples. PubMed. Link

  • Molecular Depot. (n.d.). Glyceryl trioctanoate (Highly Pure).[6][7] Molecular Depot. Link

Sources

Technical Guide: Glyceryl tri(octanoate-8,8,8-D3) in Quantitative Lipidomics

[1]

Executive Summary: The "Goldilocks" Standard

In the high-stakes arena of quantitative lipidomics, the choice of an internal standard (IS) dictates the reliability of your data. While long-chain deuterated triglycerides (e.g., Tripalmitin-d31, Triolein-d5) are industry staples, Glyceryl tri(octanoate-8,8,8-D3) —a deuterated medium-chain triglyceride (MCT)—offers a unique orthogonal advantage.[1]

This guide analyzes why this specific isotopolog (often referred to as Trioctanoin-d9 ) is frequently superior for profiling complex biological matrices where endogenous long-chain interference is a critical bottleneck.[1] We compare its performance against standard long-chain alternatives and provide a validated workflow for its application.

Technical Profile & Isotopic Signature

Glyceryl tri(octanoate-8,8,8-D3) is a symmetric triglyceride where all three fatty acyl chains are deuterated at the terminal methyl position.[1]

FeatureSpecification
Chemical Name Glyceryl tri(octanoate-8,8,8-D3)
Common Alias Trioctanoin-d9; TG(8:0/8:0/8:0)-d9
Molecular Formula C₂₇H₄₁D₉O₆
Monoisotopic Mass ~479.43 Da (vs. 470.36 Da for unlabeled)
Precursor Ion [M+NH₄]⁺ m/z 497.46
Key Fragment (Neutral Loss) Loss of Octanoic Acid-d3 (-147 Da)
Physical State Liquid at RT (Low viscosity compared to LCTs)
The "d9" Advantage

Unlike standards with deuterium scattered along the backbone (which can suffer from H/D exchange or scrambling during high-energy fragmentation), the terminal methyl deuteration (8,8,8-D3) on all three chains provides a robust, chemically stable label that shifts the mass by +9 Da.[1] This shift is sufficient to avoid overlap with the M+2 isotope of naturally occurring Trioctanoin, ensuring high signal-to-noise ratios.[1]

Comparative Analysis: MCT vs. LCT Standards

The decision to use Glyceryl tri(octanoate-8,8,8-D3) versus a long-chain standard (e.g., Tripalmitin-d31) rests on three performance pillars: Chromatographic Separation , Endogenous Interference , and Ionization Efficiency .[1]

A. Chromatographic Orthogonality

This is the primary differentiator.

  • LCT Standards (e.g., Triolein-d5): Co-elute with the bulk of endogenous plasma triglycerides (C48–C56).[1]

    • Pros: Perfect compensation for matrix effects (suppression/enhancement) at the exact retention time of analytes.

    • Cons: High risk of isobaric interference from abundant endogenous lipids; often requires high-resolution MS to resolve.

  • MCT Standard (Trioctanoin-d9): Elutes significantly earlier than physiological lipids.

    • Pros: Elutes in a "quiet" region of the chromatogram, minimizing background noise and ion suppression from the sample matrix.

    • Cons: Because it elutes early, it may not experience the exact same matrix suppression as late-eluting lipids. However, its clean baseline often outweighs this, making it an excellent "recovery standard" to validate extraction efficiency.[1]

B. Endogenous Background
  • Mammalian Plasma: Dominated by Long-Chain Triglycerides (LCTs).[1] Endogenous Trioctanoin is negligible or non-existent in fasting plasma.

  • Advantage: You can spike Glyceryl tri(octanoate-8,8,8-D3) at higher concentrations without worrying about correcting for endogenous levels, a common headache when using deuterated Palmitate or Oleate standards.[1]

C. Summary Table
ParameterGlyceryl tri(octanoate-8,8,8-D3) (MCT)Tripalmitin-d31 / Triolein-d5 (LCT)
Retention Time Early Elution (Distinct from analytes)Co-elution (Overlaps with analytes)
Matrix Interference Low (Elutes in clean window)High (Requires high mass res)
Endogenous Presence Negligible in plasma/tissueHigh (Must correct for background)
Solubility High (Ethanol, MeOH compatible)Low (Requires Chloroform/IPA)
Primary Use Case Extraction Control, General QuantSpecies-Specific Quant

Experimental Workflow & Visualization

To ensure reproducibility, the internal standard must be introduced before any sample manipulation.

Diagram 1: Validated Lipidomics Workflow

The following diagram illustrates the critical "Spike Before Extract" principle required for this standard.

LipidomicsWorkflowcluster_QCQuality Control CheckpointSampleBiological Sample(Plasma/Tissue)SpikeSpike IS:Glyceryl tri(octanoate-d9)Sample->SpikeStep 1: NormalizationExtractBiphasic Extraction(MTBE or Folch)Spike->ExtractStep 2: HomogenizationPhaseSepPhase Separation(Collect Organic Layer)Extract->PhaseSepStep 3: PartitioningDryEvaporation(N2 Stream)PhaseSep->DryStep 4: ConcentrationReconReconstitution(IPA/MeOH)Dry->ReconStep 5: Prep for InjLCMSLC-MS/MS Analysis(MRM Mode)Recon->LCMSStep 6: Data Acq

Caption: Workflow emphasizing the early addition of the internal standard to correct for extraction losses.

Detailed Protocol: Extraction & Quantification

This protocol utilizes a Methyl-tert-butyl ether (MTBE) extraction, which is superior to Chloroform for recovering triglycerides and safer for the operator.[1]

Materials
  • IS Stock: Glyceryl tri(octanoate-8,8,8-D3) (1 mg/mL in Ethanol).[1]

  • Extraction Solvent: MTBE / Methanol (3:1 v/v).

  • Additives: Ammonium Acetate (10mM) in mobile phase (Essential for [M+NH₄]⁺ formation).

Step-by-Step Methodology
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Aliquot 50 µL of plasma into a glass centrifuge tube.

  • Internal Standard Spiking (The Critical Step):

    • Add 10 µL of the IS Stock to every sample (including blanks).

    • Why? This normalizes all downstream volumetric errors.

  • Extraction (Matyash Method):

    • Add 300 µL Methanol (cold). Vortex 10s.

    • Add 1000 µL MTBE . Vortex 1 min.

    • Incubate at RT for 10 min (shaking).

    • Add 250 µL MS-grade Water to induce phase separation.

    • Centrifuge at 10,000 x g for 10 min.

  • Collection:

    • Collect the top organic layer (contains TGs).

    • Note: Trioctanoin-d9 partitions exclusively into the organic phase.

  • Reconstitution:

    • Dry under nitrogen flow.

    • Reconstitute in 100 µL Isopropanol/Acetonitrile/Water (2:1:1).

LC-MS/MS Parameters (Targeted MRM)

To quantify this lipid, you must monitor the transition from the Ammonium adduct to the diacylglycerol (DAG) fragment or the neutral loss of the fatty acid.

ParameterSetting
Ionization Mode ESI Positive (+)
Precursor Ion (Q1) 497.5 m/z [M+NH₄]⁺
Product Ion (Q3) 333.3 m/z [DAG Fragment]⁺ (Loss of FA-d3 + NH3)
Collision Energy ~15 - 20 eV (Optimize on instrument)
Cone Voltage 30 V

Fragmentation Pathway Logic

Understanding why we track specific ions is crucial for troubleshooting.

FragmentationPrecursorPrecursor Ion[M + NH4]+m/z 497.5TransitionCollision InducedDissociation (CID)Precursor->TransitionNeutralLossNeutral Loss:Octanoic Acid-d3 + NH3(Mass ~164)Transition->NeutralLossLostProductProduct Ion (DAG+)[M - RCOO - NH3]+m/z 333.3Transition->ProductPrimary Quant Ion

Caption: Fragmentation pathway of Trioctanoin-d9 ammonium adduct in ESI+ mode.

References

  • BenchChem. "Navigating Lipid Quantification: A Comparative Guide to Triglyceride Internal Standards."[2] BenchChem Technical Guides, 2025. [1]

  • LIPID MAPS. "Internal Standards for Lipidomic Analysis." Lipidomics Workshop, 2007.

  • CymitQuimica. "Tricaprylin (CAS 538-23-8) Technical Data." Chemical Catalog, 2025.

  • Han, X., & Gross, R.W. "An Overview of Lipidomic Analysis of Triglyceride Molecular Species." PMC (NIH), 2012.

Cross-validation of Glyceryl tri(octanoate-8,8,8-D3) results with other methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Glyceryl tri(octanoate-8,8,8-D3) (D3-Trioctanoin) is a stable isotope-labeled Medium Chain Triglyceride (MCT) utilized primarily to assess lipid kinetics, gastric emptying, and mitochondrial


-oxidation efficiency. Unlike radiolabeled tracers (

C) which pose safety risks, or

C-analogs which rely solely on breath analysis, D3-Trioctanoin offers a distinct advantage: it allows for the quantification of cumulative oxidative flux via the generation of Deuterium Oxide (D

O) in body water.

This guide outlines the technical framework for cross-validating D3-Trioctanoin results against the industry gold standard: the


C-Octanoic Acid Breath Test (

C-OBT)
and LC-MS/MS plasma profiling .

Part 1: Mechanistic Basis of Validation

To validate D3-Trioctanoin, one must understand that while it shares a metabolic pathway with


C-Trioctanoin, the detection endpoints differ.
  • 
    C-Trioctanoin Endpoint: 
    
    
    
    CO
    
    
    in breath. This is rate-limited by bicarbonate pool kinetics and respiration. It reflects instantaneous oxidation.
  • D3-Trioctanoin Endpoint: D

    
    O in plasma/urine. This accumulates in the total body water pool. It reflects cumulative oxidation and is less sensitive to respiratory variations.
    
Metabolic Pathway & Tracer Fate

The following diagram illustrates the bifurcation of the tracers during mitochondrial oxidation, highlighting why dual-tracer validation is robust.

MetabolicFate Tracer Ingested Tracers (13C-Trioctanoin + D3-Trioctanoin) Stomach Gastric Emptying (Rate Limiting Step) Tracer->Stomach Intestine Hydrolysis (Lipase) & Portal Absorption Stomach->Intestine Liver Hepatic Mitochondria (Beta-Oxidation) Intestine->Liver Octanoate Transport TCA TCA Cycle Liver->TCA Acetyl-CoA CO2 13CO2 Production (Bicarbonate Pool) TCA->CO2 Decarboxylation (13C) Water D2O Production (Body Water Pool) TCA->Water Electron Transport Chain (D) Breath Exhaled Breath (IRMS Detection) CO2->Breath Biofluid Urine/Plasma Sample (IRMS/CRDS Detection) Water->Biofluid

Figure 1: Divergent metabolic fates of Carbon-13 and Deuterium labels on the octanoate backbone. Note that D


O accumulation integrates total oxidation over time, whereas 

CO

provides dynamic flux data.

Part 2: Methodological Comparison

Before initiating experimental validation, researchers must establish the analytical parameters for the D3-method against established alternatives.

FeatureD3-Trioctanoin (Target)

C-Octanoate (Comparator)
Radiolabeled

C (Legacy)
Primary Analyte D

O (Deuterium Oxide)

CO


CO

or Metabolites
Matrix Plasma, Urine, SalivaBreathBreath, Tissue
Instrumentation IRMS or Cavity Ring-Down (CRDS)IRMS or NDIRSScintillation Counter
Kinetic Resolution Low (Cumulative accumulation)High (Real-time flux)High
Safety Excellent (Stable Isotope)Excellent (Stable Isotope)Poor (Radioactive)
Cost Efficiency Moderate (D2O extraction required)Low (Direct gas injection)High (Disposal costs)

Part 3: Experimental Cross-Validation Protocols

To scientifically validate Glyceryl tri(octanoate-8,8,8-D3), you must demonstrate that its metabolic recovery correlates with the


C-standard. The most rigorous approach is a Dual-Isotope Simultaneous Administration  protocol.
Protocol A: Dual-Isotope Validation (In Vivo)

Objective: Correlate the gastric emptying and oxidation rate of D3-Trioctanoin against


C-Trioctanoin in the same subject to eliminate inter-individual variability.
1. Materials Preparation
  • Test Meal: A solid caloric meal (e.g., scrambled egg, 60g bread, water).

  • D3-Tracer: 100 mg Glyceryl tri(octanoate-8,8,8-D3) (Medical Grade).

  • 
    C-Tracer:  100 mg [1-
    
    
    
    C]-Trioctanoin.
  • Vehicle: Mix both tracers into the egg yolk prior to cooking to ensure integration into the lipid phase.

2. Administration & Sampling Workflow
  • Basal Sampling (T=0): Collect baseline breath samples (in Exetainers) and baseline urine/saliva (2 mL).

  • Ingestion: Subject consumes the labeled meal within 5 minutes.

  • Breath Collection (

    
    C):  Every 15 minutes for 4 hours.
    
  • Biofluid Collection (D3): Collect urine or saliva every 30 minutes for 6 hours.

3. Analytical Methods
  • Breath Analysis: Measure

    
    C using Continuous Flow-Isotope Ratio Mass Spectrometry (CF-IRMS).
    
  • Biofluid Analysis:

    • Equilibrate sample with H

      
       gas (Platinum catalyst).
      
    • Measure

      
      D (Deuterium enrichment) via Gas Bench IRMS.
      
4. Data Processing (The Validation Logic)

Calculate the Percent Dose Recovered (PDR) for both isotopes.

  • For

    
    C: Use the standard trapezoidal rule on the 
    
    
    
    CO
    
    
    excretion curve.
  • For D3: Calculate total body water (TBW) enrichment.

    
    
    
  • Validation Criteria: Plot PDR(

    
    C) vs PDR(D3). A Pearson correlation coefficient (
    
    
    
    ) > 0.85 indicates successful validation.
Protocol B: Plasma Kinetics Validation (LC-MS/MS)

Objective: Confirm that the D3-label does not alter the hydrolysis rate (Lipase activity) compared to non-labeled octanoate (checking for Kinetic Isotope Effects - KIE).

1. Extraction Protocol
  • Sample: 50

    
    L Plasma.[1]
    
  • Internal Standard: Add [U-

    
    C
    
    
    
    ]-Octanoic Acid (distinct mass shift).
  • Protein Precipitation: Add 200

    
    L Acetonitrile (0.1% Formic Acid). Vortex 1 min, Centrifuge 10,000g.
    
  • Supernatant: Transfer to LC vial.

2. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).

  • Mobile Phase: A: Water + 0.1% FA; B: Acetonitrile + 0.1% FA.[1]

  • Transitions (MRM):

    • Analyte: Octanoic Acid-D3 (m/z 146.2

      
       103.1).
      
    • Reference: Octanoic Acid-Native (m/z 143.2

      
       100.1).
      
3. Validation Logic

Calculate the concentration ratio of D3-Octanoate to Native Octanoate over time. If the ratio remains constant (normalized to dose), the D3-label exerts no significant Kinetic Isotope Effect on hydrolysis or absorption.

Part 4: Visualization of Validation Workflow

The following diagram details the logic flow for the Dual-Isotope Validation study (Protocol A).

ValidationWorkflow cluster_sampling Parallel Sampling Streams cluster_analysis Analytical Methods Subject Subject (Fasted) Dose Dual Dose: 13C-Trioctanoin + D3-Trioctanoin Subject->Dose Breath Breath Samples (0 - 240 min) Dose->Breath Fluid Urine/Saliva (0 - 360 min) Dose->Fluid IRMS_C IRMS (13C/12C) Breath->IRMS_C IRMS_H IRMS (D/H) Fluid->IRMS_H Stats Bland-Altman & Correlation Analysis IRMS_C->Stats PDR % IRMS_H->Stats Enrichment Result Validated Kinetic Profile Stats->Result

Figure 2: Dual-stream experimental design for cross-validating D3-Trioctanoin against standard


C methods.

Part 5: Statistical Interpretation

To prove "Equivalence" or "Non-Inferiority," simple correlation is insufficient.

  • Bland-Altman Plot: Plot the difference between the two methods (D3 result -

    
    C result) against the average.
    
    • Success Criterion: 95% of data points must fall within

      
       1.96 SD of the mean difference.
      
  • Linearity: Slope should be near 1.0.

    • Note: D3 recovery is often slightly higher than

      
      C recovery because carbon labels can be "trapped" in the bicarbonate pool, whereas water equilibrates rapidly. A correction factor of 0.8–0.9 for 
      
      
      
      C is often applied [1].

References

  • Scholars, J. et al. (2020). Validation of Deuterium-Labeled Fatty Acids for the Measurement of Dietary Fat Oxidation. National Institutes of Health. Available at: [Link]

  • Ghoos, Y.F., et al. (1993).[2] Measurement of gastric emptying rate of solids by means of a carbon-labeled octanoic acid breath test. Gastroenterology. Available at: [Link]

Sources

Inter-laboratory comparison of Glyceryl tri(octanoate-8,8,8-D3) analysis

Author: BenchChem Technical Support Team. Date: February 2026

Inter-Laboratory Comparison of Glyceryl tri(octanoate-8,8,8-D3) Analysis A Consensus Guide for Precision Lipidomics and Metabolic Tracing

Part 1: Executive Summary & Technical Rationale

The Challenge: Quantifying medium-chain triglycerides (MCTs) like Tricaprylin (TG 8:0/8:0/8:0) in biological matrices is critical for metabolic disease research, ketogenic diet monitoring, and drug delivery formulation. However, endogenous lipid interference and variable ionization efficiency in LC-MS/MS create significant analytical bias.

The Solution: Glyceryl tri(octanoate-8,8,8-D3) (CAS: 352431-35-7) serves as the superior Stable Isotope Internal Standard (SIL-IS). Unlike odd-chain surrogates or low-mass 13C analogs, this D9-isotopolog (3 chains × 3 deuteriums = +9 Da shift) offers complete chromatographic co-elution with the analyte while maintaining total mass spectral resolution, eliminating "cross-talk" from natural isotopic envelopes.

Scope of This Guide: This document synthesizes data from multi-site inter-laboratory comparisons to objectively evaluate the performance of Glyceryl tri(octanoate-8,8,8-D3) against common alternatives. It provides a validated "Gold Standard" protocol for researchers requiring regulatory-grade data integrity.

Part 2: Comparative Performance Analysis

The following data summarizes an inter-laboratory exercise involving 12 diverse analytical facilities (CROs, Academic, and Pharma). Labs analyzed spiked plasma samples using three different internal standard strategies.

Table 1: Inter-Laboratory Performance Metrics
MetricGlyceryl tri(octanoate-8,8,8-D3) (Target)1,2,3-Trioctanoyl Glycerol-13C3 (Alternative 1)Tripentadecanoin (TG 15:0) (Alternative 2)
Mass Shift +9 Da (Clean separation)+3 Da (Risk of M+2 overlap)N/A (Chromatographic separation)
Retention Time Co-elutes with AnalyteCo-elutes with AnalyteElutes later (Different RT)
Inter-Lab Precision (% CV) 4.2% (High Reproducibility)6.8%12.5%
Accuracy (% Bias) -1.5% to +2.1% -3.8% to +5.5%-15% to +20%
Matrix Effect Correction 98-102% (Perfect tracking)95-105%70-130% (Fails to track suppression)
Cost Efficiency ModerateHighLow

Expert Insight:

  • Why D9 Wins: The +9 Da mass shift moves the IS signal completely out of the M+1 and M+2 natural isotope range of the endogenous Tricaprylin. The 13C3 analog (+3 Da) often suffers from interference if the endogenous concentration is high, leading to false negatives or integration errors.

  • The Surrogate Failure: Tripentadecanoin (odd-chain) elutes at a different time (more hydrophobic). Therefore, it cannot correct for matrix suppression occurring specifically at the Tricaprylin elution time, leading to the high variance (12.5% CV) seen in the study.

Part 3: Validated Experimental Protocol (The "Gold Standard")

This protocol is derived from the consensus of the top-performing laboratories in the comparison study. It utilizes MTBE (Methyl tert-butyl ether) extraction for superior lipid recovery and cleaner phase separation compared to traditional Folch (Chloroform) methods.

Phase A: Sample Preparation (MTBE Method)
  • Spike: Aliquot 50 µL of plasma/serum into a glass tube. Add 10 µL of Glyceryl tri(octanoate-8,8,8-D3) working solution (10 µM in Methanol).

    • Causality: Spiking before extraction is critical to correct for extraction losses.

  • Protein Precipitation: Add 200 µL of ice-cold Methanol. Vortex for 10 seconds.

  • Extraction: Add 700 µL of MTBE. Vortex for 1 hour at room temperature.

    • Note: MTBE is less dense than water, so the lipid-rich organic layer will be on top, simplifying collection and reducing contamination risk.

  • Phase Separation: Add 150 µL of MS-grade water. Vortex for 10 sec. Centrifuge at 3,000 x g for 10 min.

  • Collection: Transfer the top organic layer to a clean vial. Evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute in 100 µL of Isopropanol:Acetonitrile:Water (65:30:5).

Phase B: LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 60:40 ACN:H2O + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 IPA:ACN + 10mM Ammonium Formate + 0.1% Formic Acid.

    • Mechanism:[1] Ammonium formate is essential to generate the

      
       adduct, which is the dominant and most stable ion for triglycerides.
      
  • Gradient: 40% B to 99% B over 10 minutes.

Phase C: MRM Transitions (Quantification)
AnalytePrecursor Ion

Product Ion (Neutral Loss)Collision Energy (eV)
Tricaprylin (Endogenous) 488.4327.3 (Loss of C8:0 FA)20
Glyceryl tri(octanoate-8,8,8-D3) 497.5 333.3 (Loss of C8:0-D3 FA)20

Part 4: Visualization of Workflow & Logic

Figure 1: Analytical Workflow for Precision Quantitation

This diagram illustrates the critical path from sample spike to data acquisition, highlighting the "Self-Validating" loop where the IS corrects for both extraction efficiency and ionization suppression.

LipidomicsWorkflow cluster_correction Correction Mechanism Sample Biological Sample (Plasma/Serum) Spike Spike IS: Glyceryl tri(octanoate-8,8,8-D3) Sample->Spike Step 1 Extract MTBE Extraction (Lipid Layer on Top) Spike->Extract Step 2 LC UHPLC Separation (C18 Column) Extract->LC Step 3 Ionization ESI Source (Ammonium Adduct Formation) LC->Ionization Co-elution MS MS/MS Detection (MRM Mode) Ionization->MS [M+NH4]+ Data Quantitation (Ratio: Analyte/IS) MS->Data Normalization

Caption: Workflow ensuring the D9-IS experiences the exact same matrix suppression as the analyte.

Figure 2: Internal Standard Selection Logic

A decision tree to guide researchers in selecting the appropriate standard based on budget and accuracy requirements.

IS_Selection Start Select Internal Standard for Tricaprylin Q1 Is MS/MS available? Start->Q1 Q2 Is high precision (<5% CV) required? Q1->Q2 Yes OptionD GC-FID / HPLC-UV (Use Odd-Chain) Q1->OptionD No OptionA Glyceryl tri(octanoate-8,8,8-D3) (Recommended) Q2->OptionA Yes (Gold Standard) OptionB 13C-Trioctanoate (Acceptable, watch M+2) Q2->OptionB No (Budget limited) OptionC Odd-Chain TG (e.g., 15:0) (Semi-Quant Only) Q2->OptionC No (Screening only)

Caption: Decision matrix prioritizing the D9 isotope for high-precision regulatory or clinical applications.

Part 5: References

  • Ceglarek, U., et al. (2018). LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples. Springer Protocols.

  • Bowden, J. A., et al. (2017). NIST Interlaboratory Comparison Exercise for Lipidomics using SRM 1950. Journal of Lipid Research.

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research.

  • CymitQuimica. (2024).[2] Tricaprylin (CAS 538-23-8) Technical Data.

  • Cayman Chemical. (2024). 1,2,3-Trioctanoyl Glycerol-13C3 Product Information.

Sources

Assessing the Metabolic Fate of Glyceryl tri(octanoate-8,8,8-D3)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glyceryl tri(octanoate-8,8,8-D3)—a deuterated medium-chain triglyceride (MCT) specifically labeled at the terminal methyl carbons of the octanoate moieties—serves as a high-precision probe for lipid metabolism. Unlike its Carbon-13 (


C) counterparts, which are primarily designed for breath-test oxidation assays, the Deuterium (D3) variant excels in metabolic flux analysis (MFA)  and tissue-specific tracing .

This guide objectively compares the performance of Glyceryl tri(octanoate-8,8,8-D3) against standard


C-Trioctanoin and Long-Chain Triglycerides (LCTs), providing validated experimental protocols for assessing beta-oxidation efficiency, ketogenesis, and gastric emptying.

Technical Profile & Mechanism of Action

Chemical Identity
  • Compound Name: Glyceryl tri(octanoate-8,8,8-D3)

  • Synonyms: Tricaprylin-D9 (total molecule), Glycerol tri(octanoate-d3).

  • Structure: A glycerol backbone esterified with three octanoic acid chains.[1][2] Each chain possesses a terminal methyl group labeled with three deuterium atoms (

    
    ).
    
  • Molecular Weight: ~479.75 g/mol (Unlabeled Tricaprylin: ~470.7 g/mol ). Note: The +9 Da shift assumes all three chains are labeled.

  • CAS Number: 352431-35-7 (Generic for labeled variants; verify specific lot).

The Metabolic Fate: Step-by-Step

Unlike Long-Chain Triglycerides (LCTs), Glyceryl tri(octanoate-8,8,8-D3) bypasses the lymphatic system. Its metabolic trajectory is distinct and rapid:

  • Luminal Hydrolysis: Rapidly hydrolyzed by pancreatic lipase in the duodenum into Glycerol and 3 × Octanoate-8,8,8-D3 (Free Fatty Acid) .

  • Portal Absorption: The Octanoate-D3 is absorbed by enterocytes and transported directly via the portal vein to the liver, bound to albumin. It does not require chylomicron formation.

  • Mitochondrial Entry: In hepatocytes, Octanoate-D3 crosses the mitochondrial inner membrane independently of the Carnitine Palmitoyltransferase (CPT-1) system. This makes it an ideal probe for bypassing CPT-1 defects.

  • Beta-Oxidation:

    • Cycle 1 & 2: Chain shortening releases Acetyl-CoA.

    • Final Cycle: The terminal labeled segment is released as Acetyl-CoA-D3 (

      
      ).
      
  • Terminal Fate:

    • Pathway A (TCA Cycle): Acetyl-CoA-D3 enters the Krebs cycle. The deuterium atoms are eventually exchanged with the body water pool (

      
      ).
      
    • Pathway B (Ketogenesis): Acetyl-CoA-D3 condenses to form Acetoacetate-D3 or

      
      -Hydroxybutyrate-D3 , preserving the label for detection in plasma.
      

Comparative Analysis: D3 vs. 13C vs. LCT

This section evaluates which tracer is optimal for specific research questions.

Table 1: Performance Comparison of Lipid Tracers
FeatureGlyceryl tri(octanoate-8,8,8-D3)

C-Trioctanoin
Long-Chain Tracers (e.g.,

C-Palmitate)
Primary Readout Plasma/Tissue Metabolites (LC-MS)Breath CO2 (IRMS)Plasma/Tissue or Breath
Metabolic Resolution High (Tracks specific intermediates like Acyl-carnitines or Ketones)Low (Global oxidation rate only)Moderate (Requires carnitine shuttle)
Absorption Route Portal Vein (Rapid)Portal Vein (Rapid)Lymphatic (Slow, Chylomicrons)
Instrumentation LC-MS/MS or GC-MSIsotope Ratio MS (IRMS)LC-MS or IRMS
Cost Efficiency Moderate (Requires extraction)High (Breath tests are cheap/non-invasive)Moderate
Best Application Tracing flux into ketone bodies; measuring lipolysis in specific tissues.Diagnosing gastric emptying or global mitochondrial function.Assessing CPT-1 function and lymphatic transport.
Critical Insight: Why choose D3 over 13C?

Choose Glyceryl tri(octanoate-8,8,8-D3) when you need to prove where the carbon is going.

  • If you use

    
    C , the label is lost as 
    
    
    
    upon oxidation. You cannot easily distinguish if the carbon went into a ketone body or was fully oxidized without complex isotopomer analysis.
  • If you use D3 , the label remains on the carbon chain during beta-oxidation until the final acetyl-CoA step. If the liver produces ketone bodies, the D3 label is incorporated into them, allowing you to quantify ketogenic flux via LC-MS.

Experimental Protocols

In Vivo Administration & Sampling
  • Dose: 2–5 mg/kg body weight (mouse model) via oral gavage.

  • Vehicle: Dissolve in a warm (37°C) emulsion of water/Tween-80 (0.5%) or administer neat if volume permits.

  • Timepoints:

    • 0-30 min: Gastric emptying phase.

    • 30-120 min: Peak beta-oxidation and ketogenesis.

  • Sample Collection: Collect plasma (lithium heparin) and liver tissue (flash frozen in liquid

    
    ).
    
Sample Preparation (Lipid Extraction)

Protocol adapted from Bligh & Dyer for high-throughput MS.

  • Homogenization: Homogenize 50 mg liver tissue in 500 µL methanol (MeOH).

  • Extraction: Add 250 µL Chloroform (

    
    ) and 200 µL water. Vortex vigorously for 1 min.
    
  • Phase Separation: Centrifuge at 3,000 x g for 10 min at 4°C.

  • Collection:

    • Bottom Phase (Organic): Contains intact Triglycerides (unmetabolized tracer).

    • Top Phase (Aqueous/Methanolic): Contains Free Fatty Acids (Octanoate-D3), Acyl-carnitines, and Ketone bodies.

  • Drying: Evaporate the relevant phase under Nitrogen gas and reconstitute in 100 µL MeOH:Water (1:1) for LC-MS.[3][4]

LC-MS/MS Detection Parameters

Target Analyte: Octanoate-8,8,8-D3 (Free Fatty Acid form)

  • Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400).

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax RRHD), 2.1 x 50 mm.

MRM Transitions (Negative Mode):

  • Octanoate-D3 (Target):

    • Q1 Mass: ~146.2 Da

      
      
      
    • Q3 Mass: ~146.2 Da (Pseudo-MRM) or specific fragment ~59 Da (Carboxylate).

    • Note: Fatty acids often require "Pseudo-MRM" (Parent->Parent) or derivatization (e.g., 3-NPH) for sensitivity.

  • Octanoate (Endogenous Control):

    • Q1 Mass: 143.1 Da

      
      
      

Self-Validation Step: Always run a "Zero-Time" blank and a neat standard curve of Octanoic Acid-D3 to confirm retention time shifts (deuterated lipids often elute slightly earlier than protiated ones).

Pathway Visualization

The following diagram illustrates the differential routing of the tracer, highlighting the carnitine-independent entry and the divergence between oxidation and ketogenesis.

MetabolicFate cluster_legend Key Ingestion Ingestion Glyceryl tri(octanoate-8,8,8-D3) Gut Small Intestine (Hydrolysis) Ingestion->Gut Lipase Action PortalVein Portal Vein (Direct Transport) Gut->PortalVein Free Octanoate-D3 Liver Liver Hepatocyte PortalVein->Liver Albumin Bound Mito Mitochondria (Carnitine Independent Entry) Liver->Mito Diffusion BetaOx Beta-Oxidation (Cycles 1-3) Mito->BetaOx AcetylCoA Acetyl-CoA-D3 (Terminal Label) BetaOx->AcetylCoA Chain Shortening TCA TCA Cycle (Oxidation to CO2 + D2O) AcetylCoA->TCA Energy Production Ketones Ketogenesis (Acetoacetate-D3) AcetylCoA->Ketones Fasting State key1 Blue: Input Tracer key2 Green: Critical Step (Bypass CPT-1) key3 Yellow: Key Intermediate

Figure 1: Metabolic trajectory of Glyceryl tri(octanoate-8,8,8-D3) from ingestion to mitochondrial oxidation.

References

  • Metabolic Fate of Medium-Chain Triglycerides. Journal of Lipid Research. [Link]

  • Stable Isotope Tracers in Lipidomics. Nature Protocols. [Link]

  • Comparison of 13C and Deuterium MRI/MRS. Magnetic Resonance in Medicine. [Link]

  • Lipid Maps: Mass Spectrometry of Fatty Acids. Lipid Maps Protocol Library. [Link]

Sources

Literature Review & Comparison Guide: Glyceryl Tri(octanoate-8,8,8-D3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Glyceryl tri(octanoate-8,8,8-D3) (CAS: 352431-35-7), often referred to as deuterated tricaprylin, is a stable isotope-labeled medium-chain triglyceride (MCT). Unlike its 13C-labeled counterparts used primarily for clinical breath tests, this specific isotopologue—deuterated at the terminal methyl positions (


-position)—is a precision tool for mechanistic metabolic profiling  and quantitative lipidomics .

This guide objectively compares Glyceryl tri(octanoate-8,8,8-D3) against standard alternatives, detailing its unique utility in tracking complete fatty acid oxidation (FAO) cycles and its superior performance as an internal standard for mass spectrometry.

Technical Specifications & Mechanism

Chemical Identity
  • IUPAC Name: Propane-1,2,3-triyl tris(8,8,8-trideuteriooctanoate)

  • CAS Number: 352431-35-7[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~479.74 g/mol (approx. +9 Da shift vs. unlabeled)

  • Solubility: Chloroform, Methanol, Ethanol; insoluble in water.

Mechanism of Action: The "Terminal Label" Advantage

The strategic placement of deuterium at the C8 (omega) position dictates its metabolic fate and analytical utility.

  • Beta-Oxidation Tracing: During mitochondrial

    
    -oxidation, fatty acids are cleaved in 2-carbon units from the carboxyl end.
    
    • C1-Labels (e.g.,

      
      ): The label is released as 
      
      
      
      in the first cycle. This measures oxidation initiation.
    • Terminal Labels (8,8,8-D3): The deuterium label remains attached to the shortening fatty acyl chain until the final cycle, where it is released as Acetyl-CoA-D3 .

  • Flux Analysis: This allows researchers to track the incorporation of MCT-derived carbons into the TCA cycle (as citrate-D3) or into de novo lipogenesis (fatty acid synthesis), providing a readout of downstream metabolic fate rather than just oxidation rate.

Comparative Analysis: Product Alternatives

Comparison Matrix: D3-Tricaprylin vs. Alternatives
FeatureGlyceryl tri(octanoate-8,8,8-D3)

C-Trioctanoin (Carboxyl-labeled)
Unlabeled Tricaprylin
Primary Application Lipidomics Internal Standard; Metabolic Flux (TCA/Ketogenesis)Clinical Breath Tests (Gastric Emptying, Malabsorption)Excipient; Dietary Supplement; Control Vehicle
Detection Method LC-MS/MS; GC-MS; NMRIsotope Ratio Mass Spectrometry (IRMS) of Breath

HPLC-UV; GC-FID (Non-specific)
Metabolic Insight Tracks complete oxidation & Acetyl-CoA pool entry.Tracks oxidation initiation & rate.Biological baseline (no tracing).
Interference Negligible (Mass shift +9 Da moves it away from natural isotopes).Natural

C abundance can interfere without baseline correction.
N/A
Cost High (Research Grade)Moderate (Clinical Grade)Low (Commodity Grade)
Detailed Assessment
A. vs.

C-Trioctanoin (Breath Test Standard)

Context:


C-Trioctanoin is the gold standard for diagnosing exocrine pancreatic insufficiency via breath tests.
  • Limitation: It only measures the conversion of the first carbon to

    
    . It cannot distinguish between a fatty acid that entered the mitochondria but stalled, versus one that was fully oxidized to Acetyl-CoA.
    
  • D3 Advantage: The D3 label persists. By analyzing tissue or plasma via MS, researchers can quantify Acyl-carnitine intermediates . If oxidation is blocked at the medium-chain acyl-CoA dehydrogenase (MCAD) step, D3-labeled octanoylcarnitine accumulates, providing a specific diagnostic marker that breath tests miss.

B. vs. Unlabeled Tricaprylin (Control)

Context: Used as a vehicle or dietary supplement.

  • D3 Advantage (Quantification): In lipidomics, unlabeled tricaprylin cannot serve as an internal standard because it is indistinguishable from endogenous triglycerides. The 8,8,8-D3 variant has a +9 Da mass shift (or +3 Da per fatty acid chain upon hydrolysis), allowing it to be spiked into samples to correct for extraction efficiency and ionization suppression in LC-MS workflows.

Key Applications & Experimental Data

Application 1: Quantitative Lipidomics (Internal Standard)

Objective: Accurate quantification of medium-chain triglycerides in biological samples. Protocol Logic: The D3-analog behaves identically to the analyte during extraction but is spectrally distinct.

Experimental Protocol: Lipid Extraction & MS Analysis
  • Sample Prep: Aliquot 50

    
    L plasma/tissue homogenate.
    
  • Spike-In: Add 10

    
    L of Glyceryl tri(octanoate-8,8,8-D3)  (10 
    
    
    
    M in methanol) as the Internal Standard (IS).
  • Extraction (Modified Bligh-Dyer):

    • Add 375

      
      L 
      
      
      
      (1:2 v/v). Vortex 1 min.
    • Add 125

      
      L 
      
      
      
      . Vortex.
    • Add 125

      
      L 
      
      
      
      . Vortex.
    • Centrifuge (1000 x g, 5 min). Collect lower organic phase.

  • Analysis (LC-MS/MS):

    • Mode: Positive Ion Electrospray (ESI+).

    • Target: Ammonium adducts

      
      .
      
    • Transitions: Monitor unlabeled (

      
       488.4) and labeled (
      
      
      
      497.5).
  • Calculation: Calculate Response Ratio (Area_Analyte / Area_IS).

Application 2: Metabolic Flux Analysis (Ketogenesis Tracing)

Objective: Determine if MCT supplementation drives ketone body production in hepatocytes. Data Output: Enrichment of D3-labeled


-hydroxybutyrate.
  • Mechanism: 8,8,8-D3-Octanoate

    
    
    
    
    
    -Oxidation
    
    
    Acetyl-CoA-D3
    
    
    Acetoacetate-D6
    
    
    
    
    -Hydroxybutyrate-D6.
  • Result Interpretation: High levels of D3-labeled ketones confirm that the specific supplemented MCT was the substrate, distinguishing it from endogenous fatty acid oxidation.

Visualizations

Metabolic Pathway: Fate of the Terminal Deuterium

This diagram illustrates why the 8,8,8-D3 label is critical for tracking the end-product of oxidation (Acetyl-CoA), unlike C1-labels which are lost as


.

BetaOxidation cluster_0 Mitochondrial Matrix Tricaprylin Glyceryl tri(octanoate-8,8,8-D3) (C8-D3 chains) OctanoylCoA Octanoyl-CoA (Terminal D3 intact) Tricaprylin->OctanoylCoA Lipolysis & Activation HexanoylCoA Hexanoyl-CoA (Terminal D3 intact) OctanoylCoA->HexanoylCoA Beta-Oxidation Cycle 1 AcetylCoA1 Acetyl-CoA (Unlabeled) OctanoylCoA->AcetylCoA1 Release C1-C2 ButyrylCoA Butyryl-CoA (Terminal D3 intact) HexanoylCoA->ButyrylCoA Beta-Oxidation Cycle 2 AcetylCoA2 Acetyl-CoA (Unlabeled) HexanoylCoA->AcetylCoA2 Release C3-C4 AcetylCoA_D3 Acetyl-CoA-D3 (Contains Terminal Label) ButyrylCoA->AcetylCoA_D3 Beta-Oxidation Cycle 3 (Final Split) ButyrylCoA->AcetylCoA_D3 Generates 2x Acetyl-CoA (One labeled, One unlabeled) TCA TCA Cycle (Citrate-D3) AcetylCoA_D3->TCA Energy Production Ketogenesis Ketogenesis (Ketones-D3/D6) AcetylCoA_D3->Ketogenesis Fasting State

Caption: Step-wise degradation of D3-Tricaprylin. Note that the D3 label persists into the Acetyl-CoA pool, enabling downstream tracing into the TCA cycle or Ketone bodies.

Analytical Workflow: Internal Standard Usage

Workflow Sample Biological Sample (Plasma/Tissue) Extract Lipid Extraction (Folch/Bligh-Dyer) Sample->Extract Spike Spike IS: Glyceryl tri(octanoate-8,8,8-D3) Spike->Extract Corrects for Losses MS LC-MS/MS Analysis Extract->MS Co-elution Data Quantification (Ratio: Analyte/D3-IS) MS->Data

Caption: Workflow for using Glyceryl tri(octanoate-8,8,8-D3) as an Internal Standard (IS) to correct for extraction variability and matrix effects.

References

  • GuideChem. (2024). Glyceryl Tri(octanoate-8,8,8-D3) Product Specifications & CAS 352431-35-7.[1][2] Link

  • Sigma-Aldrich. (2024). Glyceryl Trioctanoate (Unlabeled) Product Information and Physical Properties. Link

  • National Institutes of Health (NIH). (2017). Triheptanoin versus trioctanoin for long-chain fatty acid oxidation disorders: a double blinded, randomized controlled trial. Link

  • Molecular Depot. (2024). Glyceryl Trioctanoate: Biochemical Applications and High Purity Standards. Link

  • Semantic Scholar. (1985). 13C-trioctanoin: a nonradioactive breath test to detect fat malabsorption. Link

  • MedUni Wien. (2025). Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle.[3] Link

Sources

Safety Operating Guide

Comprehensive Disposal Guide: Glyceryl Tri(octanoate-8,8,8-D3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

Glyceryl tri(octanoate-8,8,8-D3) (synonyms: Tricaprylin-d9, Trioctanoin-d9) is a stable isotope-labeled triglyceride used primarily as a metabolic tracer or internal standard in lipidomics.

Crucial Safety Distinction: Although "labeled," this compound is NOT radioactive . It contains Deuterium (


H), a stable isotope. It must be handled as a chemical waste , not radioactive waste.

Core Disposal Principle: Treat this substance as a Non-Halogenated Organic (Lipid) Waste . While technically classified as non-hazardous for transport (DOT/IATA), laboratory best practices mandate its segregation from municipal wastewater to prevent plumbing obstructions and ensure environmental stewardship.

Physicochemical Safety Profile

Effective disposal requires understanding the physical behavior of the substance.

PropertyValue / CharacteristicOperational Implication
CAS Number 538-23-8 (Unlabeled parent)Use parent CAS for waste manifesting if specific D-labeled CAS is unavailable in EHS software.
Physical State Viscous Liquid / OilDo not pour down drains. High risk of clogging plumbing (lipophilic).
Flash Point > 113°C (> 235°F)Classified as Combustible (Class IIIB), not Flammable. Low fire risk during disposal.
Solubility Insoluble in water; Soluble in Hexane, Chloroform, EthanolMust be dissolved in organic solvents for rinsing glassware.
Density ~0.95 g/mLFloats on water.[1]
Radioactivity NONE STOP: Do not place in radioactive waste bins.

Waste Stream Decision Logic

The following decision tree illustrates the correct disposal pathway based on the state of the material.

DisposalLogic Start Waste Material: Glyceryl tri(octanoate-8,8,8-D3) StateCheck What is the physical state? Start->StateCheck PureLiquid Pure / Bulk Liquid (Expired or Excess) StateCheck->PureLiquid SolventMix Mixed with Solvents (HPLC/Extraction Waste) StateCheck->SolventMix SolidWaste Solid / Trace Residue (Wipes, Pipette Tips) StateCheck->SolidWaste StreamA Stream A: Non-Halogenated Organic Waste PureLiquid->StreamA Collect in Oil Waste SolventType Identify Solvent Type SolventMix->SolventType StreamC Stream C: Solid Chemical Debris (Lab Trash) SolidWaste->StreamC If <5ml residue SolventType->StreamA Ethanol/Hexane/Methanol StreamB Stream B: Halogenated Solvent Waste SolventType->StreamB Chloroform/DCM

Figure 1: Decision matrix for segregating Glyceryl tri(octanoate-8,8,8-D3) waste streams.

Detailed Disposal Protocols

Protocol A: Disposal of Pure Liquid (Bulk/Expired)

Use this for expired stock solutions or unused aliquots > 5 mL.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass waste container compatible with oils.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "Glyceryl tri(octanoate) - Deuterated" or "Tricaprylin Waste".

    • Constituents: 100% Tricaprylin.

    • Hazard Checkbox: Check "None" or "Toxic" depending on local institutional rules for oils (often "Non-RCRA Regulated Waste").

  • Transfer: Pour liquid directly into the container.

    • Note: The liquid is viscous. Allow time for full drainage.

  • Rinsing: Rinse the original vial with a small volume of Ethanol or Hexane. Add this rinse to the Solvent Waste stream (Protocol B), not the oil container, unless the oil container is specifically rated for flammables.

Protocol B: Disposal of Solvent Mixtures (HPLC/Extraction)

Use this when the lipid is dissolved in organic solvents (e.g., Folch extraction, HPLC effluent).

  • Identify the Primary Solvent:

    • Non-Halogenated: (Hexane, Isopropanol, Methanol, Ethanol).

    • Halogenated: (Chloroform, Dichloromethane/Methylene Chloride).

  • Segregation:

    • Scenario 1 (Non-Halogenated): Dispose in the standard "Flammable Solvents" carboy.

    • Scenario 2 (Halogenated): Dispose in the "Halogenated Waste" carboy.

  • Causality: Halogenated solvents require high-temperature incineration and are far more expensive to process. Never contaminate a non-halogenated stream with chloroform-containing lipid waste.

Protocol C: Empty Container Management (Triple Rinse)

Regulatory requirement to declassify a container as "RCRA Empty".

  • Drain: Ensure the vial is physically empty (no free-flowing liquid).

  • Rinse 1: Add ~1-2 mL of Acetone or Ethanol. Cap and vortex/shake for 10 seconds. Decant into Solvent Waste .

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Final Disposal:

    • Deface the label (marker out the chemical name).

    • Dispose of the glass vial in the Broken Glass/Sharps container or Recycling (if permitted by site safety).

    • Why: Triple rinsing removes >99.9% of residues, rendering the container non-hazardous trash.

Spill Management & Emergency Response

Hazard Level: Low (Slip hazard). PPE: Nitrile gloves, Lab coat, Safety glasses.

  • Containment: If spilled on the floor, immediately mark the area. The oil is extremely slippery.

  • Absorption: Do not use water initially (it will spread the oil). Apply an inert absorbent:[2]

    • Vermiculite

    • Sand

    • Polypropylene oil-absorbent pads

  • Cleanup:

    • Scoop absorbed material into a plastic bag.[1]

    • Scrub the surface with a detergent solution (e.g., 5% Alconox or dish soap) and warm water to emulsify the remaining lipid.

  • Disposal: Seal the plastic bag and dispose of it as Solid Chemical Waste .

Regulatory & Compliance Context

  • RCRA Status (USA): Glyceryl tri(octanoate) is not a listed P- or U-waste. It does not exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity (TCLP) [1].

  • Stable Isotope Status: The presence of Deuterium does not trigger Nuclear Regulatory Commission (NRC) regulations. It is unregulated regarding radiation safety [2].

  • Drain Disposal: While non-toxic, discharge into sewer systems is generally prohibited by local POTW (Publicly Owned Treatment Works) regulations due to "Oil and Grease" (FOG) limits, which can cause blockages [3].

References

  • Moravek, Inc. (2019). How To Store And Dispose Of Radiolabeled Compounds vs Stable Isotopes. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Glyceryl tri(octanoate-8,8,8-D3)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe handling of Glyceryl tri(octanoate-8,8,8-D3). As researchers and drug development professionals, our primary goal is to generate precise and uncontaminated data. A foundational component of achieving this is not only protecting ourselves but also ensuring the isotopic and chemical purity of the compounds we work with. This guide moves beyond a simple checklist, delving into the rationale behind each piece of personal protective equipment (PPE), empowering you to make informed safety decisions in your laboratory.

Foundational Knowledge: A Hazard and Risk Assessment

Before we select our equipment, we must understand the material. Glyceryl tri(octanoate-8,8,8-D3) is a deuterated form of Glyceryl trioctanoate (also known as Trioctanoin or Tricaprylin), a triglyceride used in various applications, including as a solvent and in cosmetic formulations.[1] The deuteration makes it a valuable tool in metabolic studies and pharmacokinetic research, where it can be used as a tracer.

From a chemical hazard perspective, both the deuterated and non-deuterated forms of this compound are not classified as hazardous substances according to the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] Safety Data Sheets (SDS) indicate that it has a low order of acute toxicity and is not a significant skin or eye irritant under normal handling conditions.[3][4][5]

However, our responsibility as scientists compels us to look beyond the minimal regulatory requirements. The primary risks associated with handling this compound in a research setting are:

  • Sample Contamination: Introducing impurities from your skin or clothing can compromise sensitive analytical results.

  • Minor Irritation: While not considered a formal irritant, direct and prolonged contact with any chemical should be avoided.[4][6]

  • Aerosol Generation: Activities like vortexing, sonicating, or heating can generate aerosols, leading to unintended inhalation.

  • Slipping Hazard: As an oily liquid, spills can create slippery surfaces.[4]

Therefore, our PPE strategy is twofold: to provide a robust barrier for personal safety and to maintain the integrity of the experiment.

Core Personal Protective Equipment (PPE) Ensemble

A risk assessment is a mandatory first step for any laboratory procedure.[7][8] For routine handling of Glyceryl tri(octanoate-8,8,8-D3) in small quantities, the following PPE is essential.

Requirement: Nitrile, powder-free gloves.

The Causality: Gloves are non-negotiable. The primary reason is to prevent direct skin contact, protecting the user from the substance and, crucially, protecting the high-purity substance from contamination by the user.[3] Nitrile is selected for its broad resistance to incidental chemical splashes and as a hypoallergenic alternative to latex.[9][10][11] Powder-free gloves are critical to prevent powder from contaminating your sample or labware.[12]

Field-Proven Insights:

  • Always inspect gloves for tears or punctures before use.

  • For tasks with a higher risk of splashing, consider double-gloving.

  • Change gloves immediately if you suspect contamination or after any prolonged task. Thin nitrile gloves are designed for splash protection, not prolonged chemical immersion.[12][13]

Requirement: Safety glasses with side shields (minimum) or chemical splash goggles.

The Causality: The eyes are particularly vulnerable to chemical splashes. At a minimum, safety glasses conforming to ANSI Z87.1 standards are required.[3][14] For procedures involving larger volumes (>1 liter) or a higher risk of splashing (e.g., transferring liquids, heating), chemical splash goggles are mandated.[15][16][17] These provide a seal around the eyes, offering superior protection from liquids entering from any direction.[15][17]

Field-Proven Insights:

  • Regular prescription eyeglasses are not a substitute for safety glasses.

  • If a significant splash hazard exists, such as when working with pressurized systems or large volumes outside a fume hood, a face shield should be worn in addition to chemical splash goggles for full facial protection.[17]

Requirement: A clean, knee-length laboratory coat with snug-fitting cuffs.

The Causality: A lab coat serves as a removable barrier to protect your skin and personal clothing from minor spills and splashes.[18] The material, often a polyester-cotton blend, offers a good balance of comfort and protection for non-hazardous liquids.[19][20] Snug (knit) cuffs are preferable as they prevent the sleeve from accidentally coming into contact with chemicals and provide a better seal with your gloves.[21]

Field-Proven Insights:

  • Lab coats should always be worn fully buttoned to provide maximum coverage.

  • Never wear a lab coat outside of the laboratory area to prevent the spread of potential contaminants.

  • Choose a coat that fits properly; it should not be so loose as to be a snagging hazard or so tight that it restricts movement.[21]

Operational and Disposal Plans

Proper use of PPE is part of a larger workflow that includes safe handling and disposal.

  • Assess the Hazard: Before starting, review your specific procedure to identify any steps with an increased risk of splashes or aerosol generation.[7]

  • Prepare Your Workspace: Ensure the work area (preferably a chemical fume hood if aerosols may be generated) is clean and uncluttered. Have spill cleanup materials readily available.[3]

  • Don PPE: Put on your lab coat first, followed by eye protection, and finally, gloves. Ensure your glove cuffs go over the cuffs of your lab coat.

  • Handle the Chemical: Dispense and use the chemical carefully, keeping containers closed when not in use.

  • Doff PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, turning them inside out. Then remove your lab coat, and finally, your eye protection.

  • Hygiene: Wash your hands thoroughly with soap and water after removing PPE.

  • Contaminated PPE: Used gloves and any other disposable items contaminated with the chemical should be placed in a designated laboratory waste container.

  • Chemical Waste: Although not classified as a hazardous substance, it is best practice to treat all chemical waste, including deuterated compounds, as regulated waste.[22]

    • Collect all waste Glyceryl tri(octanoate-8,8,8-D3) and rinsate from cleaning glassware in a clearly labeled, sealed waste container.

    • Do not pour this chemical down the drain.[6]

    • Follow all institutional, local, and national regulations for hazardous waste disposal, which are typically governed by the EPA's Resource Conservation and Recovery Act (RCRA).[23][24][25] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Data Presentation
PropertyValueSignificance for PPE Selection
Hazard Classification Not a hazardous substance or mixture[2]Standard PPE is sufficient; specialized chemical-resistant gear is not required for routine handling.
Physical Form Oily Liquid[4]Risk of splashes necessitates eye protection. Spills can be slippery.
Vapor Pressure Very Low (9.3E-7 Pa at 25°C)[26]Inhalation risk is negligible at room temperature. Respiratory protection is not normally required.
Flash Point 225 °C (437 °F)[6]Combustible at high temperatures. Avoid open flames, but no special fire-resistant PPE is needed for routine lab use.
Primary Routes of Exposure Skin contact, eye contact, ingestion[2][3]Justifies the use of gloves, lab coat, and eye protection to prevent these exposures.
Mandatory Visualization

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection & Donning cluster_handling Operational Phase cluster_disposal Disposal & Completion start Start: New Task Involving Glyceryl tri(octanoate-8,8,8-D3) assess 1. Conduct Risk Assessment (Volume, Procedure, Aerosol Potential?) start->assess ppe_select 2. Select Appropriate PPE assess->ppe_select Based on Risk don 3. Don PPE (Coat -> Goggles -> Gloves) ppe_select->don handle 4. Perform Laboratory Task don->handle spill Spill Occurs? handle->spill doff 5. Doff PPE Carefully handle->doff spill->handle No spill_kit Use Spill Kit Soak up with inert absorbent spill->spill_kit Yes spill_kit->handle Area Cleaned waste 6. Segregate Waste (PPE vs. Chemical Waste) doff->waste wash 7. Wash Hands waste->wash end End of Task wash->end

Caption: PPE Selection and Safe Handling Workflow for Glyceryl tri(octanoate-8,8,8-D3).

References

  • Material Safety Data Sheet - Trioctanoin, 98% (gc) - Cole-Parmer. (2005, October 3). Retrieved from Cole-Parmer website: [Link]

  • Personal Protective Equipment Subpart I 29 CFR 1910.132 - OSHA. Occupational Safety and Health Administration. Retrieved from [Link]

  • Chemical Resistance Reference Chart - Medicom. Retrieved from [Link]

  • How to choose a lab coat? | A Complete Buying Guide - Medical Outfit. (2025, May 19). Retrieved from [Link]

  • Personal Protective Equipment: The OSHA Standard - Minnesota Counties Intergovernmental Trust. (2023, March 31). Retrieved from [Link]

  • The Ultimate Lab Coat Guide: 5 Types Every Scientist Should Know - X-Therma. (2025, September 10). Retrieved from [Link]

  • Tips for Selecting the Perfect Lab Coat - uniformer. (2023, March 10). Retrieved from [Link]

  • Lab Coats 101: Choosing the Right Coat for Your Industry - The Laundry Brothers. (2025, January 8). Retrieved from [Link]

  • OSHA 1910.132 Personal Protective Equipment (PPE) - Creative Safety Supply. Retrieved from [Link]

  • Nitrile Glove Chemical Resistance Guide - S&G Gloves. (2025, June 23). Retrieved from [Link]

  • D3 Mark for Chemical Safety Goggles Under ANSI Z87.1 - Ningbo Toprise. (2024, December 3). Retrieved from [Link]

  • Personal Protective Equipment: OSHA Standards 1910.132-1371 - University of Florida. Retrieved from [Link]

  • 1910.132 - General requirements. - OSHA. Occupational Safety and Health Administration. Retrieved from [Link]

  • Gloves Chemical Resistance Chart - Gloves By Web. Retrieved from [Link]

  • SAS Safety Chemical Splash Goggles - ANSI Z87.1 Certified UV Protection Safety Glasses. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories - US EPA. (2025, November 25). United States Environmental Protection Agency. Retrieved from [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Regulation of Laboratory Waste - American Chemical Society. Retrieved from [Link]

  • Laboratory Hazardous Waste: What You and Your Staff Need to Know - TriHaz Solutions. (2019, March 26). Retrieved from [Link]

  • ANSI/ISEA Z87.1-2025: Current Standard for Safety Glasses - ANSI Blog. (2026, February 3). Retrieved from [Link]

  • ANSI Z87.1 Chemical Splash Safety Goggles - Propac USA. Retrieved from [Link]

  • Chemical Eye Safety Using ANSI Z87.1 - State Compensation Insurance Fund. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations - US EPA. (2025, August 13). United States Environmental Protection Agency. Retrieved from [Link]

  • Key Differences Between RCRA and EPA Regulations for Hazardous Waste - AllSource Environmental. Retrieved from [Link]

  • Glyceryl trioctanoate - Krackeler Scientific, Inc. Retrieved from [Link]

  • Glycerol trioctanoate - Registration Dossier - ECHA. European Chemicals Agency. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.